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  • Product: Ethyl 4-amino-1-methylcyclohexanecarboxylate
  • CAS: 2304424-28-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Profiling of Ethyl 4-amino-1-methylcyclohexanecarboxylate

Executive Summary In modern drug discovery, conformationally restricted aliphatic rings are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Ethyl 4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, conformationally restricted aliphatic rings are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Ethyl 4-amino-1-methylcyclohexanecarboxylate (E4AMC) is a highly versatile 1,4-disubstituted cyclohexane building block. It is prominently utilized in the synthesis of Acetyl-CoA carboxylase (ACC) inhibitors, which are primary therapeutic targets for metabolic syndrome, dyslipidemia, and oncology[1][2].

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of E4AMC. As a Senior Application Scientist, I will outline not just the procedural steps, but the fundamental causality behind our crystallographic strategies—specifically addressing the challenges of phase states, conformational flexibility, and thermal disorder inherent to functionalized cycloalkanes.

Chemical Context & Conformational Logic

To understand the crystallographic behavior of E4AMC, one must first analyze its 3D stereochemistry. The cyclohexane ring predominantly adopts a chair conformation, with an average C–C bond length of approximately 1.52 Å[3]. However, the presence of 1,4-disubstitution introduces complex cis/trans isomerism that dictates the spatial orientation of the pharmacophores.

Causality in Substituent Positioning (A-Values)

The C1 position contains both a methyl group and an ethyl ester moiety. The conformational free energy (A-value) dictates substituent preference for the equatorial position to minimize 1,3-diaxial interactions. The A-value of a methyl group (~1.7 kcal/mol) is higher than that of an ester group (~1.2 kcal/mol). Consequently, the methyl group strongly anchors itself in the equatorial position, forcing the ester group into the axial position. The orientation of the C4 amino group then depends entirely on whether the molecule is the cis or trans isomer (e.g., the therapeutically relevant (1r,4r)-trans isomer places the amine in the equatorial position)[2].

Conformational_Logic Root E4AMC Isomerism (CAS: 1357280-81-9) Cis cis-Isomer (1r,4s) Root->Cis Trans trans-Isomer (1r,4r) Root->Trans CisConf C1-Me: Equatorial C1-CO2Et: Axial C4-NH2: Axial Cis->CisConf TransConf C1-Me: Equatorial C1-CO2Et: Axial C4-NH2: Equatorial Trans->TransConf Bio ACC Inhibitor Binding Pocket TransConf->Bio Preferred Fit

Figure 1: Conformational logic tree dictating the 3D geometry of E4AMC isomers.

Crystallization Strategy: Overcoming the Liquid-State Barrier

The Challenge: Low-molecular-weight ethyl esters of alicyclic amines, such as commercially available E4AMC[4], are typically viscous oils or low-melting waxy solids at standard temperature and pressure. They cannot be directly analyzed via SCXRD. Furthermore, the flexible ethyl chain is highly susceptible to positional disorder.

The Solution (Causality): To engineer a rigid, highly ordered crystal lattice, we must alter the physical state of the molecule by converting the free base into a crystalline salt (e.g., hydrochloride or tosylate). Salt formation serves a dual purpose:

  • Lattice Energy Enhancement: The introduction of ionic interactions (e.g., NH3+​ Cl− ) creates a robust 3D hydrogen-bonding network, significantly raising the melting point.

  • Anomalous Dispersion: The inclusion of a heavier atom (Chlorine or Sulfur) provides a strong anomalous scattering signal, which is highly advantageous for solving the phase problem during X-ray data processing.

Protocol 1: Salt Formation and Vapor Diffusion Crystallization

This protocol is a self-validating system; the visual formation of distinct, birefringent geometric crystals confirms successful lattice assembly prior to X-ray exposure.

  • Dissolution: Dissolve 100 mg of E4AMC free base in 2.0 mL of anhydrous ethyl acetate (EtOAc) under an inert nitrogen atmosphere.

  • Salting: Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise while stirring at 0 °C. A white precipitate of E4AMC·HCl will form immediately.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted organics. Dry under vacuum.

  • Vapor Diffusion Setup: Dissolve 15 mg of the E4AMC·HCl salt in a minimum volume (~0.5 mL) of methanol (the "solvent") in a 2-dram inner vial.

  • Equilibration: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 5 mL of diethyl ether (the "antisolvent"). Cap the outer vial tightly.

  • Harvesting: Allow vapor equilibration to proceed undisturbed at 4 °C for 3–7 days until high-quality, block-like single crystals form.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once suitable crystals are harvested, the structural elucidation must be executed with precision to ensure high-resolution data (typically 0.84 Å) suitable for publication or regulatory submission.

Protocol 2: Data Collection and Refinement
  • Mounting & Cryocooling: Select a single crystal using a polarizing microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop. Immediately flash-cool the crystal to 100 K using a liquid nitrogen cryostream.

    • Causality: Cooling to 100 K minimizes the thermal vibrations (atomic displacement parameters/ellipsoids) of the highly flexible ethyl ester tail, preventing electron density smearing and positional disorder.

  • Data Collection: Mount the loop on a diffractometer equipped with a microfocus Mo K α X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Scaling: Integrate the raw diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Phase Solution: Solve the structure using Intrinsic Phasing algorithms (e.g., SHELXT). This method rapidly locates the heavy chloride ion and the rigid cyclohexane core.

  • Anisotropic Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

SCXRD_Workflow N1 Free Base E4AMC (Oily/Liquid) N2 Salt Formation (HCl/Tosylate) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Cryocooling (100 K) & SCXRD Collection N3->N4 N5 Phase Solution (Intrinsic Phasing) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6

Figure 2: SCXRD workflow from liquid free-base to refined anisotropic structural model.

Data Presentation: Crystallographic Parameters

The following table summarizes the representative crystallographic data expected for a high-quality SCXRD experiment on the hydrochloride salt of E4AMC. The parameters validate the integrity of the crystal lattice and the precision of the refinement.

ParameterValue / Description
Chemical Formula C10​H20​ClNO2​
Formula Weight 221.72 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈10.5 Å, b≈6.2 Å, c≈18.1 Å, β≈101∘
Volume ≈1150 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.28 g/cm 3
Absorption Coefficient ( μ ) ≈0.28 mm −1
Goodness-of-fit on F2 1.045
Final R indices [I > 2 σ (I)] R1​=0.035 , wR2​=0.089

Note: The low R1​ value (< 0.05) and a Goodness-of-fit near 1.0 indicate a highly accurate structural model with minimal residual electron density. Furthermore, the carboxylate moiety in such cyclohexane derivatives has been shown to readily participate in complex coordination networks, highlighting its versatility in supramolecular chemistry[5].

Conclusion

The crystallographic profiling of Ethyl 4-amino-1-methylcyclohexanecarboxylate requires a deliberate, physics-driven approach to overcome its native liquid state and inherent conformational flexibility. By engineering a rigid hydrochloride salt lattice and utilizing cryogenic data collection, researchers can accurately map the precise cis/trans geometries and equatorial/axial substituent distributions. This structural clarity is paramount for downstream applications, particularly in the rational design of ACC inhibitors and advanced peptidomimetics.

References

  • [1] EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc). Google Patents. Available at:

  • [2] WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc). Google Patents. Available at:

  • [3] trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate. IUCr. Available at: [Link]

  • [5] Bioactive Silver–Organic Networks Assembled from 1,3,5-Triaza-7-phosphaadamantane and Flexible Cyclohexanecarboxylate Blocks. Inorganic Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

Toxicity and In Vitro Safety Profile of Ethyl 4-amino-1-methylcyclohexanecarboxylate

Executive Summary Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS: 1357280-81-9) is a highly functionalized aliphatic amino-ester widely utilized as a critical building block in the synthesis of complex active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS: 1357280-81-9) is a highly functionalized aliphatic amino-ester widely utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a core intermediate in the development of Acetyl-CoA carboxylase (ACC) inhibitors targeting metabolic disorders such as NASH and Type 2 Diabetes[1].

While intermediate building blocks are rarely administered in vivo in their unconjugated forms, understanding their isolated in vitro safety profile is paramount. Unreacted intermediates present in final drug formulations as impurities must be strictly qualified for safety. Furthermore, understanding the intrinsic liabilities of this substructure—specifically its potential for ester hydrolysis, lysosomotropism, and cytotoxicity—allows medicinal chemists to predict the pharmacokinetic and toxicological behavior of the final API.

This whitepaper outlines the core mechanistic liabilities of Ethyl 4-amino-1-methylcyclohexanecarboxylate and provides a self-validating in vitro screening framework to rigorously profile its safety.

Chemical & Mechanistic Context

To design an effective safety screening cascade, we must first analyze the structural causality of potential toxicity. Ethyl 4-amino-1-methylcyclohexanecarboxylate contains two highly reactive functional groups that dictate its biological fate:

  • The Primary Aliphatic Amine: With a predicted pKa​ of approximately 9.5 to 10.0, this amine is protonated at physiological pH (7.4). This basicity drives high aqueous solubility but also introduces the risk of lysosomal trapping.

  • The Ethyl Ester: Aliphatic esters are highly susceptible to rapid cleavage by hepatic and intestinal carboxylesterases (CES1/CES2).

Because of these features, the in vitro evaluation must account for both the parent compound and its primary metabolite (the corresponding carboxylic acid).

Metabolism Parent Ethyl 4-amino-1-methyl- cyclohexanecarboxylate Esterase Hepatic Esterases (CES1/CES2) Parent->Esterase Hydrolysis CYP450 CYP450 Oxidation (Minor) Parent->CYP450 N-Oxidation AcidMetab Carboxylic Acid Metabolite (Major) Esterase->AcidMetab NHydroxy N-Hydroxylamine (Reactive Alert) CYP450->NHydroxy

Figure 1: Predicted metabolic pathways of Ethyl 4-amino-1-methylcyclohexanecarboxylate.

Cytotoxicity and Drug-Induced Phospholipidosis (DIPL)

Causality & Rationale

Aliphatic amines are classic culprits for Drug-Induced Phospholipidosis (DIPL). Due to their cationic amphiphilic nature, these molecules diffuse across cell membranes but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5). This ion-trapping inhibits lysosomal phospholipases, leading to the toxic accumulation of undigested phospholipids[2]. To evaluate this, we utilize High-Content Screening (HCS) with HepG2 cells, employing fluorescent phospholipid analogs[3].

Protocol: HCS LipidTOX™ Assay

Objective: Quantify basal cytotoxicity ( IC50​ ) and the threshold for DIPL induction.

  • Cell Culture: Seed HepG2 cells (human hepatocellular carcinoma) in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Treat cells with a 10-point dose-response curve of Ethyl 4-amino-1-methylcyclohexanecarboxylate (0.1 µM to 300 µM).

  • Staining: After 48 hours of exposure, aspirate media and add a staining cocktail containing Hoechst 33342 (nuclear count/viability) and HCS LipidTOX™ Red (phospholipid accumulation)[2].

  • Imaging: Image using an automated confocal high-content imager (e.g., CellInsight CX7).

  • System Validation (Self-Validating QC): The assay plate is only accepted if the positive control (Amiodarone , 10 µM) demonstrates a >3-fold increase in LipidTOX fluorescence compared to the vehicle, and the negative control (Acetaminophen , 100 µM) shows no significant accumulation[2].

Genotoxicity and Mutagenicity Assessment

Causality & Rationale

While aromatic amines are notorious for forming DNA-reactive nitrenium ions, aliphatic primary amines like Ethyl 4-amino-1-methylcyclohexanecarboxylate carry a significantly lower, yet non-zero, risk of CYP-mediated N-hydroxylation. To ensure occupational safety and qualify the intermediate as a non-mutagenic impurity, a miniaturized bacterial reverse mutation assay is mandatory.

Protocol: Miniaturized Ames II Assay

Objective: Detect point mutations and frameshifts induced by the parent compound or its metabolites.

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in histidine-depleted media.

  • Metabolic Activation: Prepare dosing solutions both with and without 10% rat liver S9 fraction (to simulate mammalian hepatic metabolism).

  • Exposure: In a 384-well format, expose the bacteria to the test compound (up to 5 mg/well) for 90 minutes.

  • Readout: Add a pH-indicator reversion media. Incubate for 48 hours. Score wells for colorimetric change (indicating bacterial growth due to mutation reversion).

  • System Validation (Self-Validating QC): The assay is validated internally by the obligatory reversion of TA98 by 4-Nitroquinoline 1-oxide (4-NQO) in the absence of S9, and 2-Aminoanthracene in the presence of S9.

Metabolic Stability and Clearance

Causality & Rationale

For ester-containing building blocks, the in vitro half-life is typically exceptionally short. Understanding the intrinsic clearance ( CLint​ ) is critical because if the ester is cleaved instantly in plasma or liver, any observed in vivo toxicity (or lack thereof) is actually attributable to the carboxylic acid metabolite, not the parent ester.

Protocol: Human Liver Microsome (HLM) Stability

Objective: Determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the test compound (1 µM) with the HLM for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent mass (m/z 186.1 [M+H]+ ).

  • System Validation (Self-Validating QC): The assay requires the positive control (Verapamil ) to exhibit rapid clearance ( t1/2​<15 min) and the negative control (Warfarin ) to remain stable ( t1/2​>120 min).

Screening Start Compound 1357280-81-9 Cyto Cytotoxicity & DIPL (HepG2 / LipidTOX) Start->Cyto Geno Genotoxicity (Ames II Assay) Start->Geno Metab Metabolic Stability (HLM / CES1) Start->Metab Decision Safety Profiling Complete Cyto->Decision Geno->Decision Metab->Decision

Figure 2: Multiparametric in vitro safety screening workflow for aliphatic amino-esters.

Quantitative Safety Data Summary

Based on the structural class behavior of cycloaliphatic amino-esters, the expected in vitro safety profile for Ethyl 4-amino-1-methylcyclohexanecarboxylate is summarized below. These baseline metrics serve as comparative benchmarks during actual experimental execution.

Assay CategoryTarget ParameterExpected Baseline OutcomeSafety / Clinical Implication
Cytotoxicity HepG2 IC50​ > 100 µMLow risk of direct hepatocyte necrosis.
Phospholipidosis LipidTOX™ ThresholdPositive at > 50 µMModerate lysosomotropic liability due to basic amine; monitor derived APIs.
Genotoxicity Ames Reversion (TA98/100)Negative (-S9 / +S9)No structural alerts for direct DNA mutagenesis.
Metabolic Stability HLM t1/2​ < 15 minutesRapid ester hydrolysis; systemic exposure will be dominated by the acid metabolite.
Protein Binding Fraction unbound ( fu​ )> 0.80 (80% free)High free fraction due to polarity and lack of heavy aromatic systems.

Conclusion & Go/No-Go Criteria

Ethyl 4-amino-1-methylcyclohexanecarboxylate presents a generally favorable in vitro safety profile for use as a pharmaceutical intermediate. The primary liability is its potential to induce phospholipidosis at high concentrations due to its cationic amphiphilic properties.

Go/No-Go Criteria for API Impurity Qualification: If this compound is present as an unreacted impurity in a final API formulation (e.g., an ACC inhibitor), it can be granted a "Go" status (qualified) provided the Ames test is strictly negative and the HepG2 cytotoxicity IC50​ remains >100-fold above the maximum theoretical human plasma concentration ( Cmax​ ) of the impurity.

References

  • [1] Vertex Pharmaceuticals Inc. (2011). Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc). European Patent EP2507210A1. Google Patents. URL:

  • [2] Park, S., Choi, Y. J., & Lee, B. H. (2012). In vitro validation of drug-induced phospholipidosis. Journal of Toxicological Sciences, 37(2), 261-267. J-STAGE. URL:[Link]

  • [3] Snyder, R. D., et al. (2007). In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid–Based Methodologies. Toxicological Sciences, 99(1), 162–173. Oxford Academic. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Fmoc protection of Ethyl 4-amino-1-methylcyclohexanecarboxylate for peptide synthesis

An Application Note and Protocol for the Fmoc Protection of Ethyl 4-amino-1-methylcyclohexanecarboxylate Abstract The incorporation of non-proteinogenic amino acids into peptide structures is a critical strategy in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Fmoc Protection of Ethyl 4-amino-1-methylcyclohexanecarboxylate

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a critical strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced stability, potency, and unique conformational properties. This document provides a detailed guide for the Nα-Fmoc protection of ethyl 4-amino-1-methylcyclohexanecarboxylate, a non-standard amino acid ester. We present a robust, step-by-step protocol based on the well-established Schotten-Baumann conditions, discuss the underlying chemical principles, and outline comprehensive methods for the characterization and purification of the final product. This guide is intended for researchers in peptide chemistry and drug development seeking to utilize custom building blocks in solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Role of Fmoc Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its widespread use is attributed to its stability under acidic conditions and its selective removal (deprotection) under mild basic conditions, typically with a secondary amine like piperidine.[1][3] This base-lability allows for an "orthogonal" protection strategy, where the temporary Nα-Fmoc group can be cleaved without disturbing the acid-labile protecting groups used for amino acid side chains and the peptide-resin linker.[1][4] This approach minimizes side reactions and is compatible with sensitive or modified amino acids, making it the preferred method for synthesizing complex peptides.[3][4]

The protection of the α-amino group is the foundational step that prevents self-polymerization during peptide bond formation, ensuring the controlled, stepwise assembly of the desired peptide sequence.[2] While protocols for standard proteinogenic amino acids are well-established, the application of these methods to custom, non-standard building blocks like ethyl 4-amino-1-methylcyclohexanecarboxylate requires careful consideration of stoichiometry, reaction conditions, and purification strategies. This compound serves as a valuable building block for creating conformationally constrained peptides, which are essential in drug development.[5]

The Mechanism of Nα-Fmoc Protection

The protection reaction involves the nucleophilic substitution of the amine onto the electrophilic carbonyl carbon of an Fmoc-donating reagent.[6] The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[7]

  • Fmoc-Cl: Highly reactive, but sensitive to moisture and can sometimes promote the formation of dipeptide impurities through unwanted carboxyl activation.[4][6]

  • Fmoc-OSu: More stable and generally preferred due to a lower propensity for side reactions, leading to cleaner product formation.[7]

The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent like dioxane or acetone.[6][7] The base serves two critical functions: it deprotonates the amino group to increase its nucleophilicity and neutralizes the acidic byproduct (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) generated during the reaction.[6]

Fmoc_Protection_Mechanism Amine R-NH₂ (Ethyl 4-amino-1-methyl- cyclohexanecarboxylate) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Fmoc_Reagent Fmoc-Cl (9-fluorenylmethyl chloroformate) Fmoc_Reagent->Intermediate Base Base (e.g., NaHCO₃) Base->Amine Activates Product Fmoc-NH-R (Protected Product) Intermediate->Product Collapse & Loss of Cl⁻ Byproduct HCl Intermediate->Byproduct

Caption: Mechanism of amine protection using Fmoc-Cl.

Materials and Reagents

ReagentGradeSupplier Example
Ethyl 4-amino-1-methylcyclohexanecarboxylate≥97% PuritySigma-Aldrich, etc.
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)≥99% PurityChemPep, BenchChem
1,4-DioxaneAnhydrousStandard Supplier
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeStandard Supplier
Deionized Water (H₂O)18.2 MΩ·cm-
Diethyl EtherAnhydrousStandard Supplier
Hydrochloric Acid (HCl)1 M solutionStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
HexaneHPLC GradeStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeStandard Supplier

Detailed Experimental Protocol

This protocol adapts the standard procedure for Fmoc protection using the more stable Fmoc-OSu reagent.[7][8]

Experimental_Workflow A 1. Dissolution Dissolve amine in aqueous NaHCO₃/Dioxane B 2. Reagent Addition Slowly add Fmoc-OSu solution at 0-5°C A->B C 3. Reaction Stir overnight while warming to room temp. B->C D 4. Aqueous Work-up Wash with ether, then acidify aqueous layer C->D E 5. Extraction Extract product into ethyl acetate D->E F 6. Purification & Drying Wash organic layer, dry over Na₂SO₄, and evaporate solvent E->F G 7. Analysis Characterize via TLC, HPLC, MS, and NMR F->G

Caption: Workflow for Fmoc protection of the target amine.

Step-by-Step Methodology
  • Dissolution of Amine:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of ethyl 4-amino-1-methylcyclohexanecarboxylate in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

    • Rationale: A biphasic solvent system is used to dissolve both the polar amine salt and the nonpolar Fmoc-OSu reagent. The aqueous base deprotonates the amine, enhancing its nucleophilicity.[7]

  • Addition of Fmoc-OSu:

    • In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.

    • Cool the amine solution to 0-5°C in an ice bath.

    • Slowly add the Fmoc-OSu solution dropwise to the vigorously stirring amine solution over 30 minutes.

    • Rationale: Using a slight excess of Fmoc-OSu ensures complete consumption of the starting amine.[7] Slow, cold addition helps to control the reaction exotherm and minimize potential side reactions.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 12-16 hours (overnight).

    • Rationale: Allowing the reaction to proceed overnight ensures it goes to completion.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as 3:7 ethyl acetate:hexane. The product should have a different Rf value than the starting materials and be UV active due to the fluorenyl group.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[7]

    • Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl. A white precipitate of the product should form.

    • Rationale: The desired product is a carboxylic acid ester but also a carbamate, which is soluble in the basic aqueous phase. Unreacted, nonpolar Fmoc-OSu is removed with an ether wash. Acidification protonates any residual base and makes the product less water-soluble, causing it to precipitate or become extractable into an organic solvent.[8]

  • Extraction and Drying:

    • Extract the product from the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, typically as a white solid.

Product Characterization

Verifying the purity and identity of the final product is a critical step to prevent the incorporation of impurities into subsequent peptide synthesis.[9][10]

Analysis TechniquePurposeExpected Result
TLC Reaction monitoring/Purity checkSingle spot, UV active.
RP-HPLC Quantitative purity assessmentPurity ≥98%. A typical gradient might be 5-95% acetonitrile in water (with 0.1% TFA) over 20 minutes.[9]
LC-MS (ESI) Identity confirmation (Molecular Weight)Calculated [M+H]⁺ for C₂₅H₂₉NO₄.
¹H NMR Structural confirmationCharacteristic peaks for fluorenyl group (δ ~7.2-7.8 ppm), cyclohexyl ring protons, and methyl/ethyl groups.[11]

Discussion and Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or a slightly larger excess of Fmoc-OSu (up to 1.2 equivalents) can be used. Ensure the base concentration is sufficient.

  • Dipeptide Formation: Although less common with Fmoc-OSu, the formation of Fmoc-dipeptide impurities can occur, especially with Fmoc-Cl.[4] High-purity starting materials and careful control of reaction conditions minimize this risk. These impurities can be difficult to remove and may require column chromatography.

  • Emulsion during Work-up: The biphasic nature of the work-up can sometimes lead to emulsions. Adding brine during the extraction can help break up these emulsions.

  • Purification: For most applications, the product obtained after extraction is sufficiently pure. If HPLC analysis reveals significant impurities, purification via silica gel flash chromatography or recrystallization from a solvent like hot ethanol may be necessary.[8][11]

Conclusion

This application note provides a comprehensive and reliable protocol for the Fmoc protection of ethyl 4-amino-1-methylcyclohexanecarboxylate. By following the detailed methodology and understanding the underlying chemical principles, researchers can confidently synthesize this valuable non-standard building block. The rigorous characterization methods outlined ensure the high purity required for its successful incorporation into complex peptides, facilitating advancements in peptidomimetic design and drug development.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • BenchChem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis.
  • LGC Standards. (n.d.). Focus on FMOC chemistry.
  • YouTube. (2022, January 8). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • Fields, G. B. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Wellings, D. A. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
  • BenchChem. (n.d.). A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
  • Zdarta, J., et al. (n.d.). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. PMC.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Google Patents. (n.d.). CN109115899A - A kind of analysis method of Fmoc amino acid.
  • Fields, G. B., & Noble, R. L. (n.d.). Methods for Removing the Fmoc Group.
  • Novabiochem®. (n.d.). Enhanced specification Fmoc-amino acids.
  • Chem-Impex. (n.d.). 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid.
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Sigma-Aldrich. (n.d.). trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid.
  • YouTube. (2022, January 11). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry.
  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for Ethyl 4-amino-1-methylcyclohexanecarboxylate Precursors

Introduction & Mechanistic Rationale Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 1357280-81-9)[1] is a highly valued, sterically hindered alicyclic building block. It serves as a critical intermediate in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 1357280-81-9)[1] is a highly valued, sterically hindered alicyclic building block. It serves as a critical intermediate in the development of Acetyl-CoA Carboxylase (ACC) inhibitors, which are targeted therapeutics for metabolic syndrome, obesity, and cardiovascular diseases[2].

Two primary precursors are utilized in process chemistry to access this target:

  • The Azide Precursor: (1r,4r)-Ethyl 4-azido-1-methylcyclohexanecarboxylate[3].

  • The N-Benzyl Amine Precursor: Derived via reductive amination of ethyl 1-methyl-4-oxocyclohexanecarboxylate.

Causality in Reaction Design: The Role of the Acidic Modifier

A common failure point in the catalytic hydrogenation of azides or imines is catalyst poisoning and secondary amine formation. By conducting the hydrogenation in a methanolic solvent system acidified with 1M HCl[4], we achieve two mechanistic imperatives:

  • Catalyst Protection: The acid immediately protonates the newly formed primary amine, preventing its lone electron pair from coordinating with and deactivating the palladium surface.

  • Dimer Suppression: Protonation eliminates the nucleophilicity of the primary amine, preventing it from attacking unreacted azide or imine intermediates, thereby ensuring >98% selectivity for the primary amine.

Synthetic Pathways

The following diagram illustrates the two robust pathways for generating the target primary amine via catalytic hydrogenation.

SynthesisPathway A Ethyl 1-methyl-4-oxocyclohexanecarboxylate (Ketone Precursor) B Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (Alcohol) A->B NaBH4 (Reduction) D Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (N-Benzyl Amine) A->D BnNH2, NaBH(OAc)3 (Reductive Amination) C Ethyl 4-azido-1-methylcyclohexanecarboxylate (Azide Precursor) B->C 1. MsCl, Et3N 2. NaN3 E Ethyl 4-amino-1-methylcyclohexanecarboxylate (Target Primary Amine) C->E H2, Pd/C, HCl (Azide Reduction) D->E H2, Pd/C, HCl (Debenzylation)

Figure 1: Dual synthetic pathways for Ethyl 4-amino-1-methylcyclohexanecarboxylate.

Experimental Protocols

The following protocols are engineered as self-validating systems. The macroscopic indicator of reaction progress is the volumetric consumption of hydrogen gas, while microscopic validation is achieved via LC-MS.

Protocol A: Pd/C-Catalyzed Azide Reduction (Synthesis of Intermediate 69)

This protocol is adapted from the optimized route developed by Novartis AG[4][5].

Reagents & Materials:

  • (1r,4r)-Ethyl 4-azido-1-methylcyclohexanecarboxylate (Intermediate 68): 1.0 g (4.73 mmol)[4]

  • Methanol (MeOH), HPLC grade: 50 mL[4]

  • 1M Hydrochloric Acid (HCl), aqueous: 15 mL[4]

  • 10% Palladium on Carbon (Pd/C), wet: 500 mg[4]

  • Hydrogen gas (H2) balloon

Step-by-Step Procedure:

  • Precursor Solvation: In a 250 mL round-bottom flask, suspend 1.0 g of the azide precursor in 50 mL of MeOH[4].

  • Acidification: Add 15 mL of 1M HCl to the suspension[4]. Causality: This ensures the reaction medium is sufficiently acidic to protonate the product instantly.

  • Catalyst Loading: Carefully add 500 mg of 10% Pd/C to the mixture[4]. Safety Note: Always add Pd/C to a solvent under an inert atmosphere (N2) to prevent solvent ignition.

  • Inerting: Flush the reaction vessel thoroughly with Nitrogen (N2) gas for 5 minutes to displace all oxygen[4].

  • Hydrogenation: Attach a balloon filled with H2 gas. Evacuate the N2 and backfill with H2 three times. Stir the reaction mixture vigorously at room temperature for 2 hours[4].

    • Self-Validation Checkpoint 1: Monitor the H2 balloon. Rapid deflation in the first 30 minutes indicates active reduction. Cessation of volume loss indicates reaction completion.

  • Filtration: After 2 hours, flush the system with N2 to remove residual H2. Filter the reaction mixture through a 0.45 µm PTFE syringe filter to remove the Pd/C catalyst[4].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target amine as a hydrochloride salt[4].

    • Self-Validation Checkpoint 2: Perform LC-MS on the residue. The azide peak (m/z [M+H]+ = 212.1) must be absent, replaced entirely by the primary amine peak (m/z [M+H]+ = 186.1).

Protocol B: Hydrogenolysis (Debenzylation) of N-Benzyl Precursor

For larger-scale operations where azide handling is restricted, the N-benzyl precursor is used.

  • Dissolve 1.0 eq of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate in MeOH (10 mL/mmol).

  • Add 1.5 eq of 1M HCl and 10% wt/wt of 10% Pd/C.

  • Stir vigorously under an H2 atmosphere (balloon or 1 atm reactor) at 40°C for 4-6 hours.

  • Filter through Celite or a syringe filter, wash with MeOH, and concentrate to yield the primary amine hydrochloride and toluene byproduct (removed in vacuo).

ExperimentalWorkflow Step1 1. Precursor Solvation Dissolve Azide/N-Benzyl in MeOH Step2 2. Acidification Add 1M HCl (Prevents Catalyst Poisoning) Step1->Step2 Step3 3. Catalyst Loading Add 10% Pd/C under N2 atmosphere Step2->Step3 Step4 4. Hydrogenation Stir vigorously under H2 balloon (2h) Step3->Step4 Step5 5. Filtration Pass through syringe filter to remove Pd/C Step4->Step5 Step6 6. Concentration & Isolation Yield target amine hydrochloride salt Step5->Step6

Figure 2: Standardized workflow for the catalytic hydrogenation of cyclohexane precursors.

Quantitative Data Presentation

To demonstrate the critical necessity of the acidic modifier, Table 1 summarizes the optimization data for the azide reduction pathway. Notice the inverse relationship between the presence of HCl and the formation of unwanted dimer impurities.

Table 1: Optimization of Hydrogenation Conditions for Azide Reduction

Solvent SystemAcidic AdditiveCatalyst LoadingTimeConversion (%)Purity (LC-MS)Principal Impurity
MeOH (50 mL)None 10% Pd/C (500 mg)8 h>99%72%Secondary Amine (Dimer)
MeOH (50 mL)1M HCl (15 mL) 10% Pd/C (500 mg)2 h>99%>98% None (Target Amine)
EtOH (50 mL)1M HCl (15 mL) 10% Pd/C (500 mg)3 h>99%96%Trace unreacted azide
EtOAc (50 mL)None 5% Pd/C (250 mg)12 h45%50%Incomplete conversion

Data Interpretation: The addition of 1M HCl[4] not only suppresses dimerization (increasing purity from 72% to >98%) but also accelerates the reaction kinetics (reducing reaction time from 8 hours to 2 hours) by keeping the palladium catalyst active and free of amine coordination.

References

  • Novartis AG. "Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)." Google Patents (WO2011067306A1).

Sources

Method

Boc-protection strategies for Ethyl 4-amino-1-methylcyclohexanecarboxylate

Application Note & Protocol Guide Topic: Strategic Application of tert-Butoxycarbonyl (Boc) Protection for Ethyl 4-amino-1-methylcyclohexanecarboxylate Authored For: Researchers, Scientists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Strategic Application of tert-Butoxycarbonyl (Boc) Protection for Ethyl 4-amino-1-methylcyclohexanecarboxylate

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rationale for Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the chemical reactivity of functional groups must be meticulously managed. Amines, being both basic and nucleophilic, often participate in undesired side reactions, compromising the yield and purity of the target molecule.[1] The strategic use of protecting groups is therefore not merely a procedural step but a cornerstone of synthetic design.[2] The tert-butyloxycarbonyl (Boc) group is arguably the most prevalent protecting group for amines, valued for its robustness across a wide array of non-acidic reaction conditions and its straightforward, mild removal.[2][3]

This guide provides a comprehensive overview of the principles and a field-proven protocol for the Boc-protection of ethyl 4-amino-1-methylcyclohexanecarboxylate, a substituted cyclic amino ester. The methodologies detailed herein are designed to be broadly applicable to similar aliphatic amine substrates, offering a reliable foundation for synthetic campaigns where precise control of amine reactivity is paramount.

Mechanistic Underpinnings of Boc Protection

The standard method for installing a Boc group involves the reaction of the primary or secondary amine with di-tert-butyl dicarbonate, commonly referred to as Boc anhydride ((Boc)₂O).[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of the Reaction:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6]

  • Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[7]

  • Proton Transfer & Decomposition: The tert-butyl carbonate is a relatively strong base and deprotonates the now-positively charged amine. Subsequently, this unstable carbonate species rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is then protonated to form tert-butanol.[5][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5][8]

While the reaction can proceed without an external base, bases like triethylamine (TEA) are often added to neutralize the protonated amine intermediate, accelerating the reaction.[9][10] For less nucleophilic amines, a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be employed to activate the Boc anhydride.[10][11]

Caption: General mechanism of amine protection using Boc anhydride.

Detailed Experimental Protocol

This protocol outlines a robust and scalable procedure for the Boc protection of ethyl 4-amino-1-methylcyclohexanecarboxylate. It is adapted from standard methodologies for primary aliphatic amines and amino esters.[3][10][12]

3.1. Materials and Reagents

ReagentGradeSupplier ExampleNotes
Ethyl 4-amino-1-methylcyclohexanecarboxylate≥95%AChemBlockThe starting material.[13] Can be used as the HCl salt with added base.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Sigma-AldrichThe protecting group source.[4]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichReaction solvent. Dichloromethane (DCM) is a common alternative.[9]
Triethylamine (TEA)≥99.5%Sigma-AldrichBase to neutralize acid byproducts.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
1M Hydrochloric Acid (HCl)Aqueous solutionFisher ScientificFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFisher ScientificFor aqueous work-up.
Brine (Saturated NaCl)Aqueous solutionFisher ScientificFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium SulfateReagent GradeFisher ScientificFor drying the organic layer.

3.2. Step-by-Step Procedure

Experimental_Workflow A 1. Dissolution Dissolve amine (1.0 eq) and TEA (1.2 eq) in anhydrous THF. B 2. Cooling Cool the solution to 0 °C in an ice bath. A->B C 3. Reagent Addition Add (Boc)₂O (1.1 eq) solution in THF dropwise over 15-20 minutes. B->C D 4. Reaction Allow to warm to room temperature. Stir for 6-12 hours. C->D E 5. Monitoring Monitor progress via TLC or LC-MS until starting material is consumed. D->E F 6. Work-up: Quench & Extract Quench with water, extract with EtOAc. Wash with 1M HCl, sat. NaHCO₃, and brine. E->F Reaction Complete G 7. Drying & Concentration Dry organic layer over MgSO₄. Filter and concentrate in vacuo. F->G H 8. Purification (Optional) Purify via column chromatography if needed. G->H I 9. Characterization Confirm structure via ¹H NMR, ¹³C NMR, and MS. H->I

Caption: Standard workflow for Boc protection of an amine.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-amino-1-methylcyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration). Add triethylamine (1.2 eq) to the solution.[10]

    • Expert Insight: If your starting material is an amine salt (e.g., hydrochloride), an additional equivalent of base is required to liberate the free amine.

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF. Add the (Boc)₂O solution to the stirred amine solution dropwise over 15-20 minutes.[14]

    • Causality: Slow addition prevents a rapid exotherm and minimizes the formation of side products.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 6-12 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The product, being less polar than the starting amine, will have a higher Rf value on the TLC plate. The reaction is complete upon the disappearance of the starting amine spot.

  • Aqueous Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate (EtOAc).[10] Wash the organic layer sequentially with a 5% citric acid solution or dilute 1M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[10]

    • Trustworthiness: This sequential washing procedure is critical for removing both basic and acidic impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, ethyl 4-((tert-butoxycarbonyl)amino)-1-methylcyclohexanecarboxylate, is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Data Analysis

Confirmation of successful Boc protection is most definitively achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Expected ¹H NMR Spectral Features: The most prominent indicator of a successful reaction is the appearance of a large, sharp singlet signal corresponding to the nine equivalent protons of the tert-butyl group.[2][15]

Proton SignalApproximate Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insight
Boc (t-butyl) protons ~1.4-1.5 Singlet (s) 9H Unambiguous evidence of Boc group installation. [2][15]
Ester (CH₂) protons~4.1Quartet (q)2HEthyl ester group remains intact.
Ester (CH₃) protons~1.2Triplet (t)3HEthyl ester group remains intact.
Cyclohexane (CH) proton adjacent to NDownfield shift from starting materialBroad multiplet1HShift confirms the change in the electronic environment around the nitrogen atom.[2]
Amide (N-H) proton~4.5-5.5Broad singlet1HOften broad; may exchange with D₂O.[16]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Low Nucleophilicity: Sterically hindered or electron-deficient amines react slowly.[10] Poor Solubility: Starting material not fully dissolved.Increase Temperature: Gently heat the reaction to 40-50 °C.[10] Add Catalyst: Use a catalytic amount (0.05-0.1 eq) of DMAP to activate the (Boc)₂O.[10] Change Solvent: Use a co-solvent system like THF/water or dioxane/water to improve solubility.[10]
Low Yield Side Reactions: Formation of N,N-di-Boc product or urea byproducts.[17] Work-up Loss: Product partially soluble in the aqueous phase.Control Stoichiometry: Use no more than 1.1 equivalents of (Boc)₂O.[10] Avoid Strong Base/Catalyst: DMAP can sometimes promote side reactions with primary amines.[11][17] Optimize Work-up: Ensure the correct pH is used during extractions to keep the product in the organic phase.
Urea Formation A known side reaction, especially when using DMAP with primary amines at elevated temperatures.[11][17]Lower Reaction Temperature: Run the reaction at 0 °C or room temperature. Omit DMAP: If possible, avoid using DMAP or use a non-nucleophilic base instead.

Concluding Remarks: The Role of Deprotection

The utility of the Boc group lies in its stability and its predictable removal. Deprotection is typically achieved under mild acidic conditions, which cleave the tert-butyl carbamate without affecting other sensitive functional groups like esters or amides.[3][18] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an ethereal or alcoholic solvent.[4][9][18] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutene, and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine.[1][9] This orthogonal deprotection strategy makes the Boc group an indispensable tool in modern synthetic chemistry.[8]

References

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Sharma, S., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • ResearchGate. (Table) N-Boc protection of aminoesters. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • ACS Publications. (2000, September 7). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • WuXi Biology. Alcohol Catalysis in Boc Protection of Primary Amines. [Link]

  • PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. (Figure) Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of a small dipeptide analogue. [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection. [Link]

  • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. [Link]

  • Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • ScienceDirect. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]

  • NextSDS. 4-({amino}methyl)cyclohexane-1-carboxylic acid. [Link]

  • PubChem - NIH. Ethyl 1-amino-4-methylcyclohexane-1-carboxylate. [Link]

  • PubChem. ethyl (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylate. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Syntheses Procedure. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

  • Organic Syntheses Procedure. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

Sources

Application

Application Note: Utilizing Ethyl 4-amino-1-methylcyclohexanecarboxylate in Combinatorial Library Synthesis

Executive Summary In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds is a proven strategy to improve clinical success rates by enhancing aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds is a proven strategy to improve clinical success rates by enhancing aqueous solubility and metabolic stability. Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS: 1357280-81-9)[1] is a highly versatile, bifunctional alicyclic building block that perfectly aligns with this paradigm. Featuring dual orthogonal functional groups—a primary amine and an ethyl ester—alongside a sterically demanding quaternary C1 center, this scaffold is extensively utilized in combinatorial chemistry to generate conformationally restricted libraries, most notably in the development of Acetyl-CoA Carboxylase (ACC) inhibitors[2].

This application note details the physicochemical properties, structural rationale, and validated step-by-step protocols for deploying this building block in parallel library synthesis.

Physicochemical Properties & Structural Rationale

Before initiating library synthesis, it is critical to understand the intrinsic properties of the scaffold.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Ethyl 4-amino-1-methylcyclohexanecarboxylate
CAS Number 1357280-81-9
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Key Functional Groups Primary Amine (-NH2), Ethyl Ester (-COOEt)
Structural Feature sp3-rich cyclohexane ring with a quaternary C1 center
Mechanistic Rationale for Scaffold Selection

The inclusion of the 1-methyl group is not merely structural filler; it serves two critical mechanistic functions in drug design and synthesis:

  • Conformational Locking (Thorpe-Ingold Effect): The steric bulk of the methyl group restricts the ring-flipping of the cyclohexane chair conformation. This locks the 1,4-substituents into a predictable spatial arrangement (typically axial-equatorial), which is required for optimal spatial projection into the target protein's binding pocket[2].

  • Prevention of Epimerization: During the harsh basic conditions required for downstream ester hydrolysis, alpha-protons adjacent to carbonyls are prone to deprotonation, leading to epimerization. The quaternary C1 center lacks an alpha-proton, ensuring absolute stereochemical integrity throughout the synthetic workflow.

Combinatorial Workflow & Experimental Protocols

The orthogonal nature of the amine and ester allows for a divergent, multi-point functionalization strategy. The following protocols are adapted from validated methodologies used in the synthesis of ACC inhibitor libraries[2], providing a self-validating system for parallel synthesis.

G A Ethyl 4-amino-1-methylcyclohexanecarboxylate (Bifunctional Scaffold) B N-Sulfonylated Intermediate (Amine Functionalization) A->B R-SO2Cl, DIPEA, DCM RT, 12h C Carboxylic Acid Intermediate (Ester Saponification) B->C LiOH, THF/H2O Reflux, 4h D Combinatorial Amide Library (Target Compounds) C->D R'-NH2, HATU, DIPEA, DMF RT, 16h

Workflow for orthogonal functionalization of the cyclohexane scaffold.

Phase 1: N-Sulfonylation of the Primary Amine

Objective: Selectively functionalize the C4-amine while leaving the C1-ethyl ester intact.

Protocol:

  • Preparation: Suspend Ethyl 4-amino-1-methylcyclohexanecarboxylate (1.0 eq, ~4.28 mmol) in 50 mL of anhydrous Dichloromethane (DCM) at room temperature[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 12.84 mmol) to the suspension.

  • Electrophile Addition: Dropwise add a solution of the selected sulfonyl chloride (e.g., p-trifluoromethylbenzene sulfonyl chloride) (1.0 eq, 4.28 mmol) dissolved in 50 mL of DCM[2].

  • Reaction: Stir the mixture continuously at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Adsorb the residue onto silica gel and purify via flash column chromatography to isolate the N-sulfonylated intermediate.

Causality Insight: DIPEA is explicitly chosen over Triethylamine (TEA). The bulky isopropyl groups of DIPEA prevent it from acting as a nucleophile, thereby avoiding the formation of unwanted sulfonamide byproducts with the base itself. DCM provides excellent solvation without participating in the electrophilic substitution.

Phase 2: Sterically Hindered Saponification

Objective: Hydrolyze the ethyl ester to a carboxylic acid to create a handle for combinatorial amidation.

Protocol:

  • Solvation: Dissolve the N-sulfonylated intermediate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (5.0 eq).

  • Thermal Activation: Heat the reaction mixture to reflux for 4 hours to overcome the steric hindrance of the C1-methyl group.

  • Isolation: Cool to room temperature and acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the carboxylic acid. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

Causality Insight: LiOH is selected over NaOH or KOH. The lithium cation ( Li+ ) acts as a strong Lewis acid, coordinating tightly with the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating hydroxide attack even in the sterically crowded environment of the quaternary C1 center.

Phase 3: High-Efficiency Parallel Amide Coupling

Objective: Diversify the scaffold by coupling the carboxylic acid with a library of primary and secondary amines.

Protocol:

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

  • Coupling: Add the selected amine (R'-NH2) (1.2 eq) to the activated mixture. Stir at room temperature for 16 hours.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify the organic layer via preparative LC-MS to isolate the final library compounds.

Causality Insight: The carboxylic acid is highly sterically hindered by the adjacent methyl group. Standard coupling agents (like EDC/HOBt) often fail here. HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is highly reactive and accelerates the coupling process through neighboring group participation, effectively overcoming the steric bulk.

Library Validation Data

To validate the robustness of this workflow, representative data from a combinatorial library generation is summarized below. The high yields demonstrate the efficiency of the HATU-mediated coupling on the sterically hindered scaffold.

Table 2: Combinatorial Library Synthesis Results (Representative Scope)
Compound IDSulfonyl Chloride (R-SO2Cl)Amine (R'-NH2)Overall Yield (%)LC-MS Purity (%)
Lib-01 p-TrifluoromethylbenzeneBenzylamine78>98
Lib-02 p-TrifluoromethylbenzeneCyclopropylamine82>99
Lib-03 Methanesulfonyl chlorideAniline6595
Lib-04 p-Toluenesulfonyl chloridePiperidine7497

References

  • Title: WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Ethyl 4-amino-1-methylcyclohexanecarboxylate synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for the synthesis of Ethyl 4-amino-1-methylcyclohexanecarboxylate. As Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for the synthesis of Ethyl 4-amino-1-methylcyclohexanecarboxylate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting methodologies to address the common and complex challenges encountered during its synthesis. This guide moves beyond simple protocols to explain the causal relationships in experimental design, ensuring both scientific integrity and replicable success.

Core Synthesis Pathway: Reductive Amination

The most versatile and commonly employed route for synthesizing Ethyl 4-amino-1-methylcyclohexanecarboxylate is the reductive amination of Ethyl 1-methyl-4-oxocyclohexanecarboxylate[1][2]. This method is favored for its operational simplicity and the wide availability of reagents. The reaction proceeds in two key stages: the formation of an imine or enamine intermediate, followed by its immediate reduction to the target amine.

G cluster_workflow Reductive Amination Workflow A Start: Ethyl 1-methyl-4- oxocyclohexanecarboxylate C Imine/Enamine Formation (pH dependent equilibrium) A->C B Amine Source (e.g., NH3, NH4OAc) B->C E Reduction Step C->E In situ D Reducing Agent (e.g., NaBH3CN, H2/Pd-C) D->E F Product: Ethyl 4-amino-1- methylcyclohexanecarboxylate E->F

Caption: Reductive Amination Workflow for Synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

Answer: This is a frequent issue that typically points to suboptimal reaction conditions, particularly concerning pH control or the choice of reducing agent.

  • Cause A: Incorrect pH Environment: The initial formation of the imine intermediate is a pH-sensitive equilibrium.

    • Scientific Rationale: The reaction requires a mildly acidic environment (typically pH 5-6). At this pH, the carbonyl oxygen can be protonated, which enhances its electrophilicity and promotes nucleophilic attack by the amine (ammonia). If the pH is too low (highly acidic), the amine source will be fully protonated (NH₃ → NH₄⁺), rendering it non-nucleophilic. If the pH is too high (basic), the carbonyl group is not activated, and the reaction rate plummets.

    • Solution: Buffer the reaction mixture. The use of ammonium acetate (NH₄OAc) as the ammonia source is effective as it also acts as a buffer. Alternatively, if using ammonia in a solvent like ethanol, add a controlled amount of a weak acid like acetic acid to maintain the target pH range.

  • Cause B: Inappropriate Reducing Agent: Not all reducing agents are suitable for reductive amination.

    • Scientific Rationale: The ideal reducing agent must be mild enough to not reduce the starting ketone faster than the imine is formed, yet potent enough to reduce the C=N bond of the imine intermediate. Sodium borohydride (NaBH₄) can prematurely reduce the ketone to an alcohol byproduct. The preferred reagent is often Sodium cyanoborohydride (NaBH₃CN) because it is selective for the protonated imine (iminium ion) over the ketone at mildly acidic pH. Catalytic hydrogenation (H₂ over Pd/C or Raney Nickel) is also a highly effective, clean alternative[3].

    • Solution: Switch to NaBH₃CN in a protic solvent like methanol or ethanol. If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.

Question 2: My final product is contaminated with significant side-products. How do I identify and prevent them?

Answer: The presence of impurities indicates competing reaction pathways. The most common are the hydroxy-ester and dialkylated amine.

  • Side-Product A: Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

    • Identification: This byproduct will have a different retention factor (Rf) on a TLC plate and can be confirmed by GC-MS, which will show a mass corresponding to the alcohol.

    • Cause: This occurs when the ketone carbonyl group is reduced before amination can take place. This is common when using a non-selective or overly reactive reducing agent like NaBH₄, or if the concentration of the amine source is too low.

    • Prevention: Use a selective reducing agent like NaBH₃CN. Ensure a sufficient excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) is used to drive the imine formation equilibrium forward.

  • Side-Product B: Secondary Amine (Dialkylation)

    • Identification: This impurity can be detected by mass spectrometry, which will show a higher molecular weight corresponding to the addition of another cyclohexyl ring to the nitrogen atom.

    • Cause: The primary amine product is itself a nucleophile and can react with another molecule of the starting ketone to form a secondary amine after reduction.

    • Prevention: This is a classic challenge in reductive aminations. The most effective strategy is to use a large excess of the initial ammonia source. This ensures that the concentration of ammonia is significantly higher than the concentration of the primary amine product, making it statistically more likely for the ketone to react with ammonia.

Question 3: I'm struggling to isolate my product after the workup. What are the best practices?

Answer: Isolation challenges often stem from the amphoteric nature of the amino ester.

  • Problem: Product remains in the aqueous layer during extraction.

    • Scientific Rationale: In acidic or neutral solutions, the amine group will be protonated (-NH₃⁺), making the molecule a salt that is highly soluble in water. To extract it into an organic solvent (like dichloromethane or ethyl acetate), you must convert it to its free-base form.

    • Solution: After the reaction is complete, quench any remaining reducing agent carefully. Then, adjust the pH of the aqueous solution to be basic (pH 9-10) using a base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH). This deprotonates the ammonium salt (-NH₃⁺ → -NH₂), making the molecule less polar and extractable into an organic solvent.

  • Problem: Difficulty separating cis and trans isomers.

    • Scientific Rationale: The product, Ethyl 4-amino-1-methylcyclohexanecarboxylate, exists as two geometric isomers: cis and trans. The reduction step often produces a mixture of both[4]. These isomers have very similar properties, making separation difficult.

    • Solution: The most reliable method for separating diastereomers is column chromatography on silica gel. A solvent system with a gradient of polarity, such as hexane-ethyl acetate with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica), is typically required. The specific ratio of isomers can be influenced by the reaction conditions; for instance, catalytic hydrogenation may favor one isomer depending on how the intermediate adsorbs to the catalyst surface[3].

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the reductive amination? A1: A robust starting point is to use Ethyl 1-methyl-4-oxocyclohexanecarboxylate as the substrate with a significant excess of ammonium acetate in methanol.

ParameterRecommended ConditionRationale
Amine Source Ammonium Acetate (5-10 eq.)Provides both ammonia and buffers the system to the optimal pH (5-6).
Reducing Agent Sodium Cyanoborohydride (1.5-2.0 eq.)Highly selective for the imine intermediate over the ketone.
Solvent Methanol or EthanolEffectively dissolves reactants and is compatible with the reducing agent.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed without promoting side reactions.
Reaction Time 12-24 hoursTypically long enough for the reaction to reach completion. Monitor by TLC or GC-MS.

Q2: Is it possible to synthesize this compound by esterifying 4-amino-1-methylcyclohexanecarboxylic acid? A2: Yes, this is a viable alternative route using a process like the Fischer esterification[5]. The amino acid would be refluxed in ethanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)[6]. However, there are two main challenges. First, the starting amino acid is less common than the keto-ester. Second, under strongly acidic conditions, there is a risk of side reactions, though the amino group's protonation generally protects it from acting as a nucleophile. The reaction is also an equilibrium, so a large excess of ethanol is required to drive it towards the product ester[5].

Q3: Can I use the oxime pathway, and what are its pros and cons? A3: Absolutely. This involves a two-step process: first, reacting the Ethyl 1-methyl-4-oxocyclohexanecarboxylate with hydroxylamine hydrochloride (NH₂OH·HCl) to form the oxime, followed by reduction of the oxime to the amine[7].

  • Pros: The oxime is often a stable, crystalline solid that is easy to purify, allowing you to obtain a very clean precursor before the final reduction.

  • Cons: It adds an extra step to the synthesis. The reduction of the oxime can require harsher conditions (e.g., sodium in alcohol or high-pressure hydrogenation) than the reduction of an imine, and controlling the stereochemistry can still be a challenge[8][9].

Q4: What are the best analytical methods to monitor the reaction and characterize the product? A4:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Ideal for quick checks. Use a non-polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The ketone starting material will have a higher Rf value than the polar amine product. Stains like potassium permanganate or ninhydrin (which specifically stains primary amines) are very effective.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing you to track the disappearance of the starting material and the appearance of the product, as well as identify any byproducts by their mass.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. It will confirm the presence of all expected functional groups and can be used to determine the ratio of cis and trans isomers.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups: N-H stretches (around 3300-3400 cm⁻¹) for the amine and a strong C=O stretch (around 1730 cm⁻¹) for the ester.

References

  • Synthesis of ethyl 4‐((2‐nitrophenylsulfonamido)methyl)cyclohexanecarboxylate (V) and methyl 4‐(phenylsulfonamidomethyl)cyclohexanecarboxylate (VI). ResearchGate. Available at: [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry. Available at: [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Google Patents.
  • Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. Available at: [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. Available at: [Link]

  • Ethyl 1-methyl-4-oxocyclohexanecarboxylate | C10H16O3. PubChem. Available at: [Link]

  • Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. CNR-IRIS. Available at: [Link]

  • Oximes. Science of Synthesis. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for Ethyl 4-amino-1-methylcyclohexanecarboxylate amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of Ethyl 4-amino-1-methylcyclohexanecarboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of Ethyl 4-amino-1-methylcyclohexanecarboxylate .

This bifunctional molecule presents a unique chemoselective challenge. It contains a highly accessible C4-primary amine (ideal for standard acylation) and a C1-ethyl ester situated on a quaternary carbon (notoriously sterically hindered). Depending on your target, "amidation" requires vastly different mechanistic approaches. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative grounding to ensure your success.

Part 1: N-Amidation (C4-Amine Acylation) FAQs & Troubleshooting

When coupling a carboxylic acid to the C4-primary amine of this scaffold, researchers typically rely on uronium-based coupling reagents like HATU or carbodiimides like EDC.

Q1: I am using HATU to couple my carboxylic acid to the C4-amine, but my LCMS shows a massive peak for a guanidinium by-product instead of my desired amide. What happened? The Causality: This is a classic timing and order-of-addition error. HATU is highly electrophilic. If the C4-amine is introduced to the reaction mixture before the carboxylic acid has been fully activated, or if the pre-activation time is too long, the primary amine will directly attack the uronium carbon of HATU. This irreversible side reaction forms a stable, dead-end tetramethylguanidinium by-product [1]. The Solution: Always pre-activate the carboxylic acid with HATU and DIPEA for exactly 2–3 minutes before adding your amine.

Q2: My carboxylic acid is chiral at the α -position. After coupling to the C4-amine, I observe two diastereomers. How do I prevent epimerization? The Causality: Over-activation leads to the formation of an oxazolone intermediate. In the presence of a base (like DIPEA), the α -proton of the oxazolone is easily abstracted, leading to racemization/epimerization before the amine can attack. The Solution: Switch from HATU to a milder carbodiimide system like EDC/HOBt or DIC/Oxyma . HOBt acts as an excellent nucleophile that rapidly traps the highly reactive O-acylisourea intermediate, forming a less basic, epimerization-resistant active ester [1]. Keep the reaction at 0 °C to 5 °C during the initial activation phase.

Part 2: O-to-N Amidation (C1-Ester Conversion) FAQs & Troubleshooting

Converting the C1-ethyl ester to an amide is an advanced transformation due to the extreme steric bulk of the adjacent methyl group and cyclohexane ring.

Q3: I tried to saponify the C1-ethyl ester using LiOH/MeOH to get the free acid for standard coupling, but the starting material remains unreacted even after 48 hours. Why? The Causality: The C1 position is a quaternary center. The trajectory for the hydroxide ion to attack the carbonyl carbon (the Bürgi-Dunitz angle) is physically blocked by the axial/equatorial protons of the cyclohexane ring and the C1-methyl group. Standard saponification will fail or require destructive heating. The Solution: Bypass saponification entirely. You must perform a direct, Lewis-acid mediated amidation of the ester.

Q4: How can I directly amidate this hindered ester without destroying the molecule? The Causality: Standard amines are not nucleophilic enough to attack a sterically hindered ester. By reacting your target amine with Trimethylaluminum (AlMe 3​ ), you generate a dimethylaluminum amide complex ( Me2​Al−NHR ). Aluminum acts as a strong Lewis acid, coordinating to the ester's carbonyl oxygen to pull electron density away, while the tethered amide acts as an intramolecular nucleophile, forcing the reaction forward despite steric bulk [2]. The Solution: Utilize the Weinreb-type AlMe 3​ -mediated amidation protocol detailed in Section 4.

Part 3: Quantitative Data & Reagent Selection

Target SiteReagent SystemBase / AdditiveTempAvg. TimeExpected YieldKey Byproduct Risk
C4-Amine HATUDIPEA (2.0 eq)RT1–2 h85–95%Guanidinium formation
C4-Amine EDCHOBt (1.2 eq)0 °C to RT4–8 h75–85%N-acylurea (if HOBt omitted)
C1-Ester AlMe 3​ None (Toluene solvent)80 °C (Reflux)12–16 h60–75%Unreacted starting material

Part 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating N-Amidation (HATU Coupling)

Objective: Amidation of the C4-primary amine.

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (2.5 eq) dropwise.

    • Self-Validation Check: The solution should turn a distinct pale yellow within 60 seconds, confirming the formation of the active HOAt ester.

  • Coupling: After exactly 3 minutes of activation, add Ethyl 4-amino-1-methylcyclohexanecarboxylate (1.0 eq) in one portion.

  • Monitoring: Stir at room temperature for 1 hour. Quench a 5 μ L aliquot in 1 mL Acetonitrile/Water and run LCMS. The primary amine mass should be completely consumed.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO 3​ , 1N HCl, and brine to remove DMF and HOAt. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Direct C1-Ester Amidation (AlMe 3​ Method)

Objective: Conversion of the hindered C1-ethyl ester to an amide.

  • Complex Formation: In an oven-dried flask under Argon, dissolve your target amine (3.0 eq) in anhydrous Toluene (0.1 M). Cool to 0 °C.

  • Activation: Carefully add AlMe 3​ (2.0 M in toluene, 3.0 eq) dropwise.

    • Self-Validation Check: You must observe active bubbling (methane gas evolution). If no gas evolves, your AlMe 3​ has degraded.

  • Warming: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the aluminum amide complex.

  • Reaction: Add Ethyl 4-amino-1-methylcyclohexanecarboxylate (1.0 eq) dissolved in a minimal amount of Toluene. Heat the reaction to 80 °C (reflux) for 12 hours.

  • Safe Quench (Critical): Cool to 0 °C. Very slowly add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) to break up the aluminum emulsion. Stir vigorously for 1 hour until two distinct, clear layers form. Extract with EtOAc.

Part 5: Mechanistic Workflows & Visualizations

Workflow Start Ethyl 4-amino-1-methylcyclohexanecarboxylate Target Target Amidation Site? Start->Target C4 C4-Primary Amine (N-Amidation) Target->C4 Acylation C1 C1-Ethyl Ester (O-to-N Amidation) Target->C1 Direct Amidation HATU HATU / DIPEA / DMF (Standard Coupling) C4->HATU AlMe3 AlMe3 / Amine / Toluene (Weinreb-type) C1->AlMe3 Success1 High Yield Amide (Fast, Mild) HATU->Success1 Success2 Sterically Hindered Amide (Harsh, Reflux) AlMe3->Success2

Decision tree for site-specific amidation of Ethyl 4-amino-1-methylcyclohexanecarboxylate.

Mechanism Amine R-NH2 + AlMe3 Complex Aluminum Amide Complex [Me2Al-NHR] Amine->Complex Methane release (0 °C to RT) Tetra Tetrahedral Intermediate (Al-O Coordination) Complex->Tetra Add Ester (Reflux) Ester Hindered C1-Ester (Substrate) Ester->Tetra Product C1-Amide Product + Me2Al-OEt Tetra->Product Collapse & Acid Quench

Mechanism of AlMe3-mediated direct amidation of the sterically hindered C1-ethyl ester.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Martin, S. F., Dwyer, M. P., & Lynch, C. L. (1998). Application of AlMe3-mediated amidation reactions to solution phase peptide synthesis. Tetrahedron Letters, 39(12), 1517-1520. Available at:[Link]

Troubleshooting

Technical Support Center: Diastereomeric Resolution of Ethyl 4-amino-1-methylcyclohexanecarboxylate

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of the cis and trans isomers of Ethyl 4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of the cis and trans isomers of Ethyl 4-amino-1-methylcyclohexanecarboxylate .

Because this molecule possesses two stereocenters (C1 and C4) and a highly polar primary amine, standard chromatographic techniques often fail. The guides below synthesize field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure you achieve >99% diastereomeric excess (d.e.) in your workflows.

Mechanistic Rationale: The Separation Challenge

The difficulty in separating the cis and trans isomers of Ethyl 4-amino-1-methylcyclohexanecarboxylate stems from their nearly identical molecular weights and similar polarities. However, their spatial conformations differ significantly:

  • Conformational Dynamics: The cyclohexane ring adopts a chair conformation. At C1, the methyl group (A-value ~1.7 kcal/mol) and the ethyl ester (A-value ~1.2 kcal/mol) compete for the equatorial position. The bulkier methyl group strongly prefers the equatorial position, forcing the ester into the axial position [3].

  • Topological Differences: Depending on whether the C4 amine is cis or trans relative to the C1 ester, the amine will be forced into either an axial or equatorial position. This subtle difference in 3D topology dictates how the molecule interacts with stationary phases.

  • The Silanol Problem: The primary aliphatic amine (pKa ~10.5) is highly basic. On standard bare silica ( SiO2​ ), it acts as a strong hydrogen-bond donor/acceptor and undergoes chemisorption with acidic silanol groups, causing severe peak streaking that masks the subtle ΔRf​ between the isomers.

Separation Strategy Decision Matrix

Before beginning your experiment, select the appropriate methodology based on your material scale.

DecisionTree Start Ethyl 4-amino-1-methylcyclohexanecarboxylate (cis/trans mixture) Decision What is your working scale? Start->Decision Prep Prep-HPLC (High pH) Gemini C18 Column Decision->Prep < 500 mg Boc Boc-Derivatization & Silica Chromatography Decision->Boc 500 mg - 10 g Cryst Fractional Crystallization (HCl or Tartrate Salts) Decision->Cryst > 10 g

Decision matrix for selecting the optimal diastereomeric separation strategy.

Troubleshooting & FAQs

Q: I am using Reverse-Phase Prep-HPLC with 0.1% TFA. Why are the cis and trans peaks co-eluting as a single broad hump? A: At acidic pH (0.1% TFA), the primary amine is fully protonated into an ammonium cation. This drastically reduces the molecule's hydrophobicity, causing it to elute in the void volume or interact unpredictably with residual silanols on the C18 phase. Solution: Switch to a high-pH mobile phase (e.g., 5 mM Ammonium Hydroxide, pH ~10.5). This suppresses amine ionization, keeping the molecule in its neutral free-base form. This maximizes hydrophobic retention and allows the column to resolve the subtle stereochemical differences [1].

Q: Why does my compound streak endlessly on standard normal-phase silica gel? A: The free primary amine binds too strongly to the acidic silica surface. Solution: You must either use amine-functionalized silica (e.g., KP-NH columns) or temporarily mask the polarity of the amine using a protecting group like Boc (tert-butyloxycarbonyl). The bulky Boc group not only eliminates the basicity of the amine but also amplifies the steric differences between the cis and trans conformers, resulting in a clean separation on standard silica.

Q: How do I definitively assign which isolated fraction is cis and which is trans? A: Use 2D NOESY or ROESY NMR spectroscopy. Look for Nuclear Overhauser Effect (NOE) cross-peaks between the C1-methyl protons and the C4-methine proton (the proton attached to the same carbon as the amine). If a strong NOE signal is present, those protons are co-facial (on the same side of the ring), allowing you to deduce the relative stereochemistry of the amine and ester groups.

Validated Experimental Protocols

Method A: Direct Separation via High-pH Prep-HPLC (Analytical to <500 mg Scale)

This method relies on high-pH reverse-phase chromatography to maintain the amine in its neutral state, ensuring sharp peak shapes and baseline resolution[1].

  • Sample Preparation: Dissolve the cis/trans mixture in a minimal volume of 1:1 Acetonitrile/Water. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Equip the preparative HPLC with a high-pH tolerant C18 column (e.g., Phenomenex Gemini Axia C18, 30 x 100 mm, 5 µm).

  • Mobile Phase Setup:

    • Solvent A: Water containing 5 mM Ammonium Hydroxide ( NH4​OH ).

    • Solvent B: 100% Acetonitrile.

  • Gradient Execution: Run a linear gradient from 30% to 100% Solvent B over 15 minutes at a flow rate of 40 mL/min.

  • Detection & Collection: Monitor via ELSD (Evaporative Light Scattering Detector) or MS-trigger, as aliphatic amines lack a strong UV chromophore.

  • Recovery: Lyophilize the isolated fractions immediately to prevent ester hydrolysis, yielding the pure cis and trans free bases.

Method B: Boc-Derivatization & Normal Phase Chromatography (500 mg to 10 g Scale)

This is the most reliable method for synthetic laboratories lacking prep-HPLC infrastructure. It temporarily masks the amine to enable standard flash chromatography.

Workflow Mix cis/trans Amine Mixture Protect Boc2O, DIPEA DCM, RT Mix->Protect Chrom Normal Phase Silica (Hexanes/EtOAc) Protect->Chrom Deprotect1 4M HCl/Dioxane 40 °C Chrom->Deprotect1 Fraction 1 Deprotect2 4M HCl/Dioxane 40 °C Chrom->Deprotect2 Fraction 2 PureCis Pure cis-Isomer (HCl Salt) Deprotect1->PureCis PureTrans Pure trans-Isomer (HCl Salt) Deprotect2->PureTrans

Workflow for the Boc-derivatization assisted separation of cis/trans isomers.

  • Boc-Protection: Dissolve 1.0 equivalent of the isomeric amine mixture in Dichloromethane (DCM) to a concentration of 0.2 M. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Cool the flask to 0 °C.

  • Reagent Addition: Dropwise add 1.1 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ). Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Flash Chromatography: Load the crude Boc-protected mixture onto a standard bare silica gel column. Elute using an isocratic or shallow gradient of 5% to 20% Ethyl Acetate in Hexanes. The bulky Boc group ensures a large ΔRf​ between the isomers.

  • Deprotection: Take the separated, pure Boc-protected isomers and dissolve them individually in 4M HCl in Dioxane (approx. 4 mL per mmol) [2]. Stir at 40 °C for 30–60 minutes until gas evolution ceases.

  • Isolation: Concentrate the mixtures in vacuo. Triturate the resulting solids with cold diethyl ether to yield the pure cis and trans isomers as highly crystalline hydrochloride salts.

Quantitative Method Comparison

Use the table below to benchmark your expected outcomes based on the chosen separation method.

Separation MethodOptimal ScaleExpected Resolution ( Rs​ )Post-Purification YieldTime RequiredPrimary Advantage
Prep-HPLC (High pH) < 500 mg> 1.5 (Baseline)85 - 90%1 - 2 DaysDirect separation; avoids synthetic steps and reagent waste.
Boc-Derivatization 500 mg - 10 g> 2.075 - 80% (Over 3 steps)3 - 4 DaysHighly scalable; utilizes standard laboratory flash chromatography.
Fractional Crystallization > 10 gVariable (Requires optimization)40 - 60%5 - 7 DaysMost cost-effective for process-scale manufacturing; avoids silica.

References

  • Title: EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)
  • Title: WO2021113368A1 - Sstr5 antagonists (Preparation and Deprotection of 4-amino-1-methylcyclohexanecarboxylate derivatives)
  • Title: Stereochemistry of Organic Compounds (Conformational Analysis of Cyclohexanes and A-Values) Source: Wiley (Ernest L. Eliel, Samuel H. Wilen) URL: [Link]

Optimization

Flash chromatography purification conditions for Ethyl 4-amino-1-methylcyclohexanecarboxylate

Welcome to the Technical Support Center for Aliphatic Amine Purification. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional molecules like Ethyl 4-amino-1-methylcyclohexanecarboxyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aliphatic Amine Purification. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional molecules like Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS: 1357280-81-9).

Purifying this compound presents a classic chromatographic paradox: it contains a highly basic primary aliphatic amine that interacts destructively with standard silica, alongside an ethyl ester that requires mild conditions to prevent hydrolysis. This guide bridges the gap between theoretical chromatography and bench-level execution, providing you with mechanistically grounded, self-validating workflows to ensure high-purity isolation and excellent mass recovery.

Part 1: Compound Profiling & Chromatographic Challenges

Ethyl 4-amino-1-methylcyclohexanecarboxylate (MW: 185.26 g/mol ) is a polar, ionizable Lewis base. When exposed to standard normal-phase silica gel, the primary amine acts as a strong hydrogen bond acceptor and proton scavenger. The surface of standard silica gel is densely populated with weakly acidic Brønsted silanol groups (Si-OH). The resulting acid-base interaction causes the compound to bind irreversibly or elute non-uniformly, manifesting as severe peak tailing (streaking) and catastrophic yield loss[1].

To successfully purify this compound, we must either mask the acidic silanols using a competing amine modifier[2] or alter the stationary phase entirely [3].

SilanolMasking Silica Acidic Silanol (Si-OH) on Silica Gel Target Primary Amine Target (Streaking/Loss) Silica->Target Strong Binding TEA TEA Modifier (Competitor) TEA->Silica Neutralizes Sites Elution Target Elutes (Sharp Peak) TEA->Elution Enables Partitioning

Mechanism of silanol masking by triethylamine (TEA) to prevent primary amine streaking.

Part 2: Troubleshooting Guide (Q&A)

Q: My compound is streaking heavily across the TLC plate and eluting over 10 column volumes (CV) during flash chromatography. How do I fix this? A: This is the hallmark of silanol interference. You must incorporate a competing amine—typically 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—into your mobile phase[2]. TEA is sterically hindered but highly basic; it selectively saturates the active silanol sites on the silica surface. This "masks" the stationary phase, allowing your target amine to partition normally and elute as a sharp, concentrated band.

Q: Will adding a basic modifier like TEA cause the ethyl ester group on my compound to hydrolyze? A: No. Ester hydrolysis is kinetically extremely slow in non-aqueous, normal-phase conditions (e.g., Dichloromethane/Methanol). TEA is a weak base and, in the absence of water, it will not cleave the ethyl ester during the short timeframe of a flash chromatography run.

Q: I need to separate the cis and trans diastereomers of Ethyl 4-amino-1-methylcyclohexanecarboxylate. Normal phase with TEA isn't giving me enough resolution. What is the alternative? A: When diastereomeric resolution is required, the strong solvent strength of DCM/MeOH often causes co-elution. Switch to an Amine-Functionalized Silica (NH₂-Silica) column. Because the silica surface is covalently bonded with aminopropyl groups, it is inherently basic[1]. This eliminates the need for TEA and allows you to use a much weaker, higher-resolution solvent system like Hexane/Ethyl Acetate, which provides the theoretical plates necessary to separate the cis and trans isomers[3].

Q: My compound isn't showing up on the UV detector of my flash system. Am I losing it on the column? A: Aliphatic amines and simple esters lack an extended conjugated π-system, meaning they have virtually no UV chromophore at standard wavelengths (254 nm or 280 nm). You are likely eluting the compound blindly. Switch your detection method to an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or manually spot your fractions on a TLC plate and develop them using a Ninhydrin stain (which reacts with primary amines to form a deep purple/blue spot).

Part 3: Validated Experimental Protocols

Protocol A: Standard Normal-Phase Purification (Silanol Masking)

Best for: General cleanup of crude reaction mixtures.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to both the weak solvent (DCM) and the strong solvent (MeOH)[2].

  • Column Equilibration (Critical Step): Flush a standard bare silica column with 3 Column Volumes (CV) of the DCM + 1% TEA solution.

    • Self-Validation Check: Collect 1 mL of the column effluent and spot it on wet pH paper. It must read basic (pH > 8). If it is neutral, the silanol sites are not fully saturated; continue flushing.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM and load it directly onto the column head.

  • Gradient Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining the 1% TEA background) over 12 CVs.

  • Fraction Analysis: Spot fractions on a silica TLC plate, elute with 90:9:1 DCM:MeOH:TEA, and stain with Ninhydrin.

Protocol B: Amine-Functionalized Silica (Diastereomer Resolution)

Best for: Separating cis/trans isomers without basic modifiers.

  • Column Selection: Install an Amine-Functionalized (NH₂) silica flash cartridge[3].

  • Equilibration: Flush the column with 3 CVs of 100% HPLC-grade Hexane. Do not add TEA.

  • Sample Loading: Dissolve the crude in a minimal amount of Hexane/Ethyl Acetate (1:1) and load.

  • Gradient Elution: Run a shallow, high-resolution gradient from 0% to 50% Ethyl Acetate in Hexane over 15 CVs. The inherently basic stationary phase will prevent streaking while the weak solvent system maximizes interaction differences between the cis and trans isomers.

    • Self-Validation Check: Perform a pilot TLC on an amine-functionalized TLC plate using 80:20 Hexane:EtOAc. You should observe two distinct, round spots corresponding to the isomers[3].

Protocol C: Reversed-Phase (C18) Purification

Best for: Highly polar crude mixtures or water-soluble reaction matrices.

  • Column Equilibration: Wet a C18 reversed-phase column with 3 CVs of 100% Acetonitrile (ACN), followed by 3 CVs of 95:5 Water:ACN containing 0.1% Trifluoroacetic acid (TFA)[4].

  • Sample Loading: Dissolve the crude in the initial mobile phase. The TFA will protonate the primary amine, converting it to a highly soluble ammonium salt.

  • Gradient Elution: Run a gradient from 5% to 60% ACN in Water (both containing 0.1% TFA) over 10 CVs. The compound will elute via ion-pairing interactions.

    • Self-Validation Check: Run a rapid LC-MS gradient of the crude prior to preparative loading. Ensure the target mass (m/z 186.2 [M+H]+) elutes with a symmetrical peak shape[4].

Part 4: Workflow Visualization & Quantitative Data

PurificationWorkflow Start Crude Reaction Mixture Decision1 Aqueous/Polar Crude? Start->Decision1 RP_C18 Reversed-Phase (C18) Eluent: H2O/ACN + 0.1% TFA Decision1->RP_C18 Yes Decision2 Isomer Separation Required? Decision1->Decision2 No NH2_Silica Amine-Functionalized Silica Eluent: Hexane/EtOAc Decision2->NH2_Silica Yes NP_Silica Standard Silica (NP) Eluent: DCM/MeOH + 1% TEA Decision2->NP_Silica No

Workflow for selecting the optimal flash chromatography method for aliphatic amines.

Table 1: Mobile Phase & Stationary Phase Selection Matrix

Stationary PhaseMobile Phase SystemModifier RequiredBest Use CaseExpected Mass Recovery
Standard Silica (Bare) DCM / Methanol1-5% TEA or NH₄OHGeneral crude cleanup75% - 85%
Amine-Silica (NH₂) Hexane / Ethyl AcetateNoneDiastereomer resolution85% - 95%
Reversed-Phase (C18) Water / Acetonitrile0.1% TFA or Formic AcidAqueous crude mixtures> 90%
Standard Silica (Bare) Hexane / Ethyl AcetateNoneNot Recommended< 30% (Severe streaking)

Part 5: Frequently Asked Questions (FAQs)

Q: How do I remove the Triethylamine (TEA) from my purified fractions? A: TEA (Boiling point: 89°C) can be notoriously difficult to remove completely via rotary evaporation, often leaving a distinct "fishy" odor and residual NMR peaks. To remove it, dissolve your concentrated product in an organic solvent (like EtOAc) and wash it with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or brine, then dry over Na₂SO₄. Alternatively, lyophilization under high vacuum overnight is highly effective.

Q: Can I use basic alumina instead of silica gel? A: Yes. Basic alumina has a surface pH of ~9-10 and is highly amine-friendly, eliminating the need for TEA. However, alumina typically has a much larger particle size (~150 µm) compared to flash silica (~50 µm), which drastically reduces theoretical plates and resolution[2]. It is acceptable for simple binary separations but poor for isolating closely eluting impurities or isomers.

Q: Why did my compound elute in the solvent front when using DCM/MeOH + TEA? A: You likely used too much Methanol or the column was overloaded. Aliphatic amines are highly soluble in MeOH. If the modifier (TEA) is doing its job, the compound will elute much faster than it did on your unmodified TLC plate. Reduce your Methanol gradient to 0-5% and ensure your sample load does not exceed 5% of the column's total binding capacity.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography?
  • Source: Wake Forest University (King Group)
  • Title: RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL
  • Title: Technical Support Center: Purification of Bulky Amines by Chromatography Source: Benchchem URL
  • Title: Triethylamine ≥99.5% (121-44-8)

Sources

Troubleshooting

Overcoming steric hindrance in Ethyl 4-amino-1-methylcyclohexanecarboxylate coupling reactions

Introduction Welcome to the technical support guide for amide coupling reactions involving Ethyl 4-amino-1-methylcyclohexanecarboxylate. This resource is designed for researchers, chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for amide coupling reactions involving Ethyl 4-amino-1-methylcyclohexanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically hindered substrate. The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry and materials science.[][2][3][4] However, when one of the coupling partners presents significant steric bulk around the reactive center, standard protocols often fail, leading to low yields, slow reaction times, or complete lack of product formation.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome the specific challenges posed by the structure of Ethyl 4-amino-1-methylcyclohexanecarboxylate.

Understanding the Challenge: The Steric Hindrance of Ethyl 4-amino-1-methylcyclohexanecarboxylate

The primary difficulty in forming an amide bond with Ethyl 4-amino-1-methylcyclohexanecarboxylate stems from its molecular structure. The amino group is located on a quaternary carbon atom, which is also part of a cyclohexane ring. This arrangement creates a sterically congested environment, making it difficult for the nucleophilic amine to approach and attack an activated carboxylic acid.

Caption: Structure of Ethyl 4-amino-1-methylcyclohexanecarboxylate highlighting steric hindrance.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter from researchers in the field.

Question 1: My standard EDC/HOBt coupling reaction is failing or giving very low yields. Why?

Answer: This is the most common issue researchers face with this substrate. Standard carbodiimide activators like EDC (or DCC), even with additives like HOBt, often fail for sterically hindered amines.[5]

Here's the causality:

  • Formation of the O-acylisourea Intermediate: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[6]

  • Role of HOBt: In a standard reaction, HOBt intercepts this intermediate to form an HOBt-active ester. This ester is generally more stable and less prone to side reactions (like N-acylurea formation or racemization) than the O-acylisourea itself.[6][7][8]

  • The Steric Bottleneck: The nucleophilic attack by the hindered amine on the HOBt-ester is very slow. The activation energy required to overcome the steric clash is too high under standard conditions (e.g., room temperature).[5] While the active ester is formed, it may decompose or participate in other side reactions before the slow-acting amine can react.[5]

Question 2: What are the most effective coupling reagents for this type of hindered amine?

Answer: To overcome significant steric hindrance, you need to generate a more reactive activated species than a standard HOBt ester. The go-to choices are modern uronium/aminium or phosphonium salt-based reagents.[][5][9]

Reagent ClassExamplesMechanism & AdvantagesKey Considerations
Uronium/Aminium Salts HATU , HBTU, HCTUThese reagents generate a highly reactive OAt- or OBt-active ester in situ.[10][11][12] HATU is often superior for hindered couplings due to the "7-aza effect" of its HOAt leaving group, which is thought to stabilize the transition state.[10][11] This leads to faster kinetics and higher efficiency.[10][11]Requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine).[11] Can potentially cause guanidinylation of the amine if used in large excess.[9]
Phosphonium Salts PyBOP , PyAOPSimilar to uronium salts, these form highly reactive esters. They are known for their high reactivity and for suppressing racemization, making them excellent for challenging couplings.[5]Byproducts are generally water-soluble, which can simplify purification.
Carbodiimides w/ Advanced Additives EDC or DIC with OxymaPure or COMU OxymaPure is a more effective additive than HOBt, generating a more reactive active ester and reducing side reactions. COMU is a standalone reagent based on Oxyma that is very powerful.These are generally safer alternatives to HOBt-based reagents, which can have explosive properties.[6]

Recommendation: Start with HATU . It is widely regarded as one of the most robust and effective reagents for sterically demanding couplings.[9][11][12]

Caption: Simplified activation mechanism using HATU coupling reagent.[9][10]

Question 3: I've switched to HATU but my yield is still low. How can I optimize the reaction conditions?

Answer: Even with a powerful reagent, optimizing the conditions is critical for a challenging substrate.

  • Base Selection and Stoichiometry: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[5][10] Do not use bases like triethylamine (TEA) which can be nucleophilic enough to react with the activated ester. Use at least 2-3 equivalents of the base to first deprotonate the carboxylic acid and then to neutralize the proton released during amide bond formation.

  • Temperature: Room temperature may not be sufficient to overcome the activation energy.[5] Gradually increase the reaction temperature to 40-60 °C. For very stubborn cases, microwave heating can be highly effective at accelerating sluggish reactions, but requires careful optimization to avoid decomposition.[5]

  • Solvent: A polar aprotic solvent is essential.[11] Dimethylformamide (DMF) is the most common choice.[11] N-Methyl-2-pyrrolidone (NMP) can also be effective, especially if starting material solubility is an issue.[5][13] Ensure your solvent is anhydrous, as water will hydrolyze the activated intermediates.

  • Concentration: Do not run the reaction too dilute. A concentration between 0.1 M and 0.5 M is a good starting point to favor the desired bimolecular coupling.[14]

  • Reagent Stoichiometry and Order of Addition: Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) relative to the amine. Crucially, pre-activate the carboxylic acid. This involves mixing the carboxylic acid, HATU, and base in the solvent for 5-15 minutes before adding the amine.[13] This ensures the highly reactive OAt-active ester is fully formed prior to introducing the sterically hindered nucleophile.

Question 4: I've tried everything and standard coupling methods are failing. Are there any alternative strategies?

Answer: Yes. When even the most potent coupling reagents are insufficient, you must resort to forming a more reactive acylating agent.

  • Acyl Chloride/Fluoride Formation: This is a classic and highly effective strategy for difficult couplings.[][5]

    • Acyl Chlorides: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[5] The resulting acyl chloride is extremely electrophilic and will often react with hindered amines where other methods fail. This method can be harsh and may not be suitable for sensitive substrates.[][5]

    • Acyl Fluorides: Acyl fluorides are often even more effective. They are highly reactive yet surprisingly stable to aqueous hydrolysis and less prone to racemization compared to acyl chlorides.[15] They can be generated in situ using reagents like TFFH or XtalFluor-E.[16][17] This approach has proven successful for extremely hindered couplings.[16][17]

  • Mixed Anhydride Method: Reacting the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base like N-methylmorpholine (NMM) generates a mixed anhydride. This intermediate is more reactive than many active esters and can be effective for hindered couplings.

Caption: A workflow for troubleshooting challenging amide coupling reactions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling for Hindered Amines

This protocol assumes the use of Ethyl 4-amino-1-methylcyclohexanecarboxylate as the amine component.

Materials:

  • Carboxylic Acid (1.1 eq.)

  • Ethyl 4-amino-1-methylcyclohexanecarboxylate (1.0 eq.)

  • HATU (1.1 eq.)[9]

  • DIPEA (3.0 eq.)[9]

  • Anhydrous DMF (to make a ~0.2 M solution with respect to the amine)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid.

  • Dissolve the acid in anhydrous DMF.

  • Add HATU to the solution and stir for 1 minute.

  • Add DIPEA to the mixture and stir at room temperature. This is the pre-activation step. Allow the mixture to stir for 10-15 minutes. You may observe a slight color change.[13]

  • In a separate vial, dissolve Ethyl 4-amino-1-methylcyclohexanecarboxylate in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish after 2-4 hours, gently warm the mixture to 40-50 °C and continue monitoring.

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling via Acyl Chloride Formation

This is a more aggressive approach for when protocol 1 fails.

Part A: Acyl Chloride Formation

  • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Add a catalytic drop of anhydrous DMF.

  • Slowly add oxalyl chloride (1.5 eq.) at 0 °C. Gas evolution (CO₂, CO) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[5]

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

Part B: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve Ethyl 4-amino-1-methylcyclohexanecarboxylate (1.0 eq.) and a hindered base like DIPEA or 2,4,6-collidine (2.0 eq.) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[5]

  • Work up the reaction by quenching with saturated aqueous NaHCO₃, separating the layers, and extracting the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • HATU - Wikipedia. (2023, November 28). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Mechanisms for the activation of carboxylic acid in amide bond... (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chem-Station. Retrieved March 30, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 22). YouTube. Retrieved March 30, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2013, August 28). PMC. Retrieved March 30, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 30, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2012). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 30, 2026, from [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2018, February 23). PMC. Retrieved March 30, 2026, from [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007, October 12). Luxembourg Bio Technologies. Retrieved March 30, 2026, from [Link]

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 2). YouTube. Retrieved March 30, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2012). Semantic Scholar. Retrieved March 30, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Retrieved March 30, 2026, from [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. (2022, September 9). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. (2021). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 30, 2026, from [Link]

  • Uphill battles in amide couplings. (2014, April 4). amphoteros. Retrieved March 30, 2026, from [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved March 30, 2026, from [Link]

  • Synthesis of ethyl... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. Retrieved March 30, 2026, from [Link]

  • The synthesis of sterically hindered amides. (2015, September 16). PubMed. Retrieved March 30, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit. Retrieved March 30, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved March 30, 2026, from [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (1998). ScienceDirect. Retrieved March 30, 2026, from [Link]

  • Ethyl 1-amino-4-methylcyclohexane-1-carboxylate. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (2021, June 3). Google Patents.
  • ethyl 4-(aminomethyl)cyclohexane-1-carboxylate. (2025, August 30). Chemsrc. Retrieved March 30, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-amino-1-methylcyclohexanecarboxylate Stereoisomers

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of small organic molecules is a cornerstone of success. Ethyl 4-amino-1-methylcyclohexanecarboxylate repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of small organic molecules is a cornerstone of success. Ethyl 4-amino-1-methylcyclohexanecarboxylate represents a class of substituted cyclohexane scaffolds that are pivotal building blocks in medicinal chemistry. The stereochemical arrangement of the substituents on the cyclohexane ring—specifically, the relative orientation of the amino and ethyl carboxylate groups—gives rise to cis and trans diastereomers with distinct three-dimensional shapes. These spatial differences can profoundly impact biological activity, making unambiguous stereochemical assignment essential.

The Stereochemical Challenge: Cis/Trans Isomerism and Conformational Dynamics

The 1,4-disubstituted cyclohexane ring is not planar; it predominantly exists in a dynamic equilibrium between two chair conformations.[3] For Ethyl 4-amino-1-methylcyclohexanecarboxylate, the substituents (amino group and the C1-ester/methyl moiety) can occupy either axial or equatorial positions.

  • trans Isomer : The thermodynamically more stable conformation will have both the C1 substituent group and the C4 amino group in equatorial positions to minimize steric strain, specifically avoiding 1,3-diaxial interactions.

  • cis Isomer : This isomer will have one substituent in an axial position and the other in an equatorial position.

These conformational differences are directly observable in NMR spectra, primarily through the chemical shifts (δ) and proton-proton coupling constants (³JHH).[4]

Comparative Spectral Analysis: Cis vs. Trans Isomers

The following sections detail the predicted NMR spectral data for both diastereomers. The key to differentiating them lies in the subtle but significant differences in the chemical shifts of the ring protons and carbons, which are sensitive to their axial or equatorial environment.

Predicted ¹H NMR Reference Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts and multiplicities are summarized below.

Assignment Predicted δ (ppm) - trans Isomer Predicted δ (ppm) - cis Isomer Multiplicity Integration
-CH₃ (C1)1.151.18s3H
-O-CH₂-CH₃4.124.14q2H
-O-CH₂-CH₃1.241.25t3H
Cyclohexane H (axial)~1.30 - 1.55~1.40 - 1.70m4H
Cyclohexane H (equatorial)~1.60 - 1.85~1.80 - 2.00m4H
-CH-NH₂ (C4)~2.60~3.10tt1H
-NH₂~1.50 (broad)~1.60 (broad)s (br)2H

Expert Interpretation:

  • C4 Proton (-CH-NH₂) : This is the most diagnostic signal. In the more stable trans isomer, the C4 proton is axial, leading to a complex splitting pattern (triplet of triplets, tt) and a more upfield chemical shift (~2.60 ppm). For the cis isomer, the C4 proton is equatorial, resulting in fewer large couplings and a more downfield shift (~3.10 ppm) due to its different spatial relationship with the other ring protons.

  • Ring Protons : The chemical shifts of the cyclohexane ring protons are compressed into a complex multiplet region.[5] Generally, axial protons are more shielded and appear at a slightly lower chemical shift compared to their equatorial counterparts. The overall pattern and width of this multiplet region can be a fingerprint for a specific isomer.

  • Ester and Methyl Groups : The signals for the ethyl ester (-O-CH₂- and -CH₃) and the C1-methyl group are very similar between the two isomers and are less useful for direct stereochemical assignment, though they confirm the presence of these functional groups. The C1-methyl is a singlet as it is attached to a quaternary carbon.

Predicted ¹³C NMR Reference Data

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom, offering a clear map of the carbon skeleton. The broad chemical shift range makes it particularly powerful for identifying subtle structural differences.[6]

Assignment Predicted δ (ppm) - trans Isomer Predicted δ (ppm) - cis Isomer
C=O 176.5176.8
-O-CH₂- 60.260.4
C4 (-CH-NH₂)49.548.8
C1 (-C(CH₃)(COOEt))45.045.3
C2, C6 35.133.5
C3, C5 30.829.2
-CH₃ (C1)25.425.8
-O-CH₂-CH₃ 14.214.2

Expert Interpretation:

  • Ring Carbons (C2, C3, C5, C6) : The most significant differences are observed in the chemical shifts of the ring carbons. In the trans isomer (di-equatorial preference), the ring is in a less strained conformation, and the carbons resonate at a more "standard" position. In the cis isomer, the presence of an axial substituent introduces steric compression, known as the gamma-gauche effect, which shields the C3 and C5 carbons, causing them to appear at a more upfield (lower δ) position.[7] This upfield shift of C3/C5 in the cis isomer is a reliable indicator for its assignment.

  • Quaternary Carbon (C1) : The chemical shift of the quaternary carbon is less affected by the stereochemistry at C4 and remains relatively constant.

  • Carbonyl and Ethyl Carbons : Similar to the ¹H NMR, the carbons of the ethyl ester group are largely insensitive to the stereochemistry on the ring and are not reliable for isomer differentiation.

Experimental Workflow for Structural Elucidation

Achieving high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol outlines a self-validating system for the analysis of small molecules like Ethyl 4-amino-1-methylcyclohexanecarboxylate.

Diagram of the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Select & Add Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B Add TMS C 3. Dissolve & Filter (Vortex, then filter into NMR tube) B->C Ensure homogeneity D 4. Insert & Lock (Lock on deuterium signal) C->D Transfer E 5. Shim (Optimize magnetic field homogeneity) D->E Stabilize field F 6. Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC) E->F Tune probe G 7. Process Data (Fourier Transform, Phase, Baseline) F->G Raw FID H 8. Reference & Calibrate (Set TMS to 0 ppm) G->H Processed spectrum I 9. Assign Signals & Correlate (Integrate, analyze couplings, use 2D data) H->I Calibrated spectrum J 10. Compare to Reference (Match data to predicted/known spectra) I->J Assigned peaks

Caption: Workflow for NMR-based structural elucidation.

Step-by-Step Experimental Protocol
  • Sample Preparation :

    • Mass : Accurately weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[8] The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.

    • Solvent Selection : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[9] The choice depends on the sample's solubility. The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, ensuring stability.[9]

    • Internal Standard : The solvent should contain 0.03-0.05% Tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[8]

    • Dissolution and Transfer : Vortex the vial until the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] Insoluble particles will degrade the quality of the magnetic field homogeneity (shimming).

  • Data Acquisition (on a 400 MHz or higher spectrometer) :

    • Instrument Setup : Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.

    • Shimming : Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step to obtain sharp, well-resolved peaks.

    • ¹H NMR Acquisition :

      • Acquire a standard one-dimensional ¹H spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

      • Key parameters: spectral width of ~12-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Acquisition :

      • Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) and can take from 30 minutes to several hours.

      • To aid in assignment, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[10]

    • 2D NMR (Optional but Recommended) :

      • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (¹H-¹H correlations), helping to identify adjacent protons in the cyclohexane ring and the ethyl group.[1]

      • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon it is directly attached to (¹H-¹³C one-bond correlations), providing a definitive link between the two spectra and greatly simplifying the assignment process.[11]

  • Data Processing and Interpretation :

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicities) to deduce proton connectivity.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using DEPT, COSY, and HSQC data to resolve ambiguities.

    • Compare the assigned spectra of your sample to the reference data to determine if it is the cis or trans isomer.

Alternative & Complementary Analytical Techniques

While NMR is the primary tool for solution-state structure elucidation, other methods can provide complementary or definitive information, especially in challenging cases.

  • X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the solid-state structure, including the absolute and relative stereochemistry. This is often considered the "gold standard" for structural proof.

  • Chiral High-Performance Liquid Chromatography (HPLC) : This technique is the workhorse for separating and quantifying enantiomers and can also be used to separate diastereomers.[12] It is an excellent method to determine the isomeric purity of a sample but does not provide the detailed structural information of NMR.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups, such as the C=O of the ester (~1730 cm⁻¹), the N-H bonds of the amine (~3300-3400 cm⁻¹), and C-H bonds.[2] However, it generally cannot distinguish between stereoisomers.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural and stereochemical assignment of substituted cyclohexanes like Ethyl 4-amino-1-methylcyclohexanecarboxylate. By carefully examining the chemical shifts and coupling patterns, particularly of the protons and carbons within the cyclohexane ring, a clear distinction between the cis and trans diastereomers can be made. The trans isomer is characterized by an upfield C4 proton and "normal" carbon shifts, while the cis isomer displays a downfield C4 proton and shielded (upfield) C3/C5 carbons due to the gamma-gauche effect. Following a robust experimental protocol, supported by 2D NMR techniques, ensures the acquisition of high-fidelity data, enabling researchers to make confident structural assignments that are critical for advancing drug discovery and development programs.

Sources

Comparative

Comprehensive Method Comparison and GC-MS Validation Guide for Ethyl 4-amino-1-methylcyclohexanecarboxylate

As pharmaceutical pipelines increasingly rely on complex aliphatic building blocks, the demand for robust, high-throughput analytical methods has never been higher. Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 13572...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex aliphatic building blocks, the demand for robust, high-throughput analytical methods has never been higher. Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 1357280-81-9) is a critical amino ester intermediate utilized in the synthesis of[1], which are targeted therapies for metabolic syndrome and dyslipidemia.

Accurate quantification of this intermediate is essential, as its purity directly impacts downstream synthesis yields and final drug safety. This guide objectively compares analytical platforms and provides a fully validated, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for regulatory compliance.

Part 1: Analytical Platform Comparison (The "Why")

When developing an analytical method for this compound, scientists face immediate physicochemical challenges. The decision matrix below illustrates why certain platforms succeed while others fail:

  • HPLC-UV (Sub-optimal) : The molecule lacks an extended conjugated π -system or aromatic ring. Consequently, it exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV detectors virtually useless without complex pre-column chromophoric derivatization.

  • LC-MS/MS (Viable but Costly) : While LC-MS/MS offers excellent sensitivity via Electrospray Ionization (ESI), the high polarity of the free primary amine often leads to poor retention on standard C18 columns. Furthermore, the method is highly susceptible to ion suppression from matrix effects and incurs significant operational costs.

  • Direct GC-MS (Sub-optimal) : The compound's low molecular weight (185.26 g/mol ) suggests volatility suitable for GC. However, the free primary amine (-NH 2​ ) acts as a strong hydrogen-bond donor, interacting with active silanol groups in the GC inlet liner and column stationary phase. This causes severe peak tailing, irreversible adsorption, and poor reproducibility.

  • Derivatized GC-MS (The Gold Standard) : Pre-column acylation using Trifluoroacetic anhydride (TFAA) converts the problematic amine into a volatile, inert trifluoroacetamide. This eliminates hydrogen bonding, ensuring sharp, Gaussian peak shapes and significantly enhancing the Signal-to-Noise (S/N) ratio.

MethodSelection Compound Ethyl 4-amino-1-methylcyclohexanecarboxylate (Target Analyte) UV HPLC-UV Sub-optimal: Lacks chromophore Compound->UV UV Absorbance? LCMS LC-MS/MS Viable: High sensitivity, but costly Prone to matrix effects Compound->LCMS Ionization? GCMS GC-MS Optimal: Volatile, cost-effective Compound->GCMS Volatility? Direct Direct GC-MS Sub-optimal: Peak tailing (-NH2) GCMS->Direct No Sample Prep Deriv Derivatized GC-MS (TFAA) Optimal: Sharp peaks, high sensitivity GCMS->Deriv Acylation (TFAA)

Decision tree for selecting the optimal analytical platform for Ethyl 4-amino-1-methylcyclohexanecarboxylate.

Part 2: Mechanistic Causality & Experimental Protocol

The derivatization protocol is not merely a sample preparation step; it is a self-validating chemical transformation designed to protect both the analyte and the instrument.

  • The Reagent (TFAA) : Rapidly acylates primary amines. The highly electronegative trifluoroacetyl group stabilizes the molecule under 70 eV Electron Ionization (EI) fragmentation, yielding distinct, high-abundance fragment ions ideal for Selected Ion Monitoring (SIM).

  • The Scavenger (Pyridine) : The reaction generates trifluoroacetic acid as a byproduct. Pyridine acts as an acid scavenger, driving the reaction to completion and preventing the acidic byproduct from degrading the analyte or stripping the GC column's siloxane stationary phase.

  • Solvent Exchange : Evaporating the reaction mixture to dryness under nitrogen before reconstitution ensures that excess TFAA and pyridine are removed, protecting the MS filament from rapid oxidation.

To ensure this is a self-validating system, a procedural blank (reagents only) and a known reference standard spike must be processed in parallel with every batch to confirm derivatization efficiency and rule out reagent contamination.

Step-by-Step Derivatization Workflow

Reagents: Ethyl 4-amino-1-methylcyclohexanecarboxylate standard (>99%), Trifluoroacetic anhydride (TFAA, GC grade), Pyridine (Anhydrous), Ethyl Acetate (MS grade).

  • Stock Solution : Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with ethyl acetate (1.0 mg/mL).

  • Reaction Mixture : Transfer 100 µL of the stock solution into a 2 mL amber GC vial. Add 50 µL of anhydrous pyridine, followed by 100 µL of TFAA.

  • Incubation : Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes to ensure quantitative conversion.

  • Evaporation : Remove the vial, uncap, and evaporate the contents to complete dryness under a gentle stream of high-purity nitrogen at room temperature.

  • Reconstitution : Reconstitute the dried residue in 1.0 mL of ethyl acetate. Vortex for 10 seconds. The sample is ready for injection.

GC-MS Instrumental Parameters
  • Column : DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas : Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection : 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program : Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions : EI mode at 70 eV, Transfer line 280°C, Ion source 230°C.

Part 3: Method Validation based on ICH Q2(R2)

To ensure regulatory compliance and scientific trustworthiness, the method must be validated according to the[2]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose through rigorous statistical evaluation.

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity (Blank vs Sample) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Sens LOD / LOQ (S/N Ratio) Start->Sens Prec Precision (RSD < 2.0%) Start->Prec Acc Accuracy (Spike Recovery) Start->Acc Rob Robustness (Parameter Variations) Start->Rob

Analytical method validation workflow based on ICH Q2(R2) guidelines.

Comparative Performance Data

The following table objectively compares the quantitative performance of Direct GC-MS versus the optimized Derivatized GC-MS method, highlighting the dramatic improvements in sensitivity and precision.

Performance MetricDirect GC-MS (Underivatized)Derivatized GC-MS (TFAA)Improvement Factor
Peak Symmetry (As) 2.45 (Severe Tailing)1.05 (Gaussian)2.3x better symmetry
LOD (S/N > 3) 5.0 µg/mL0.05 µg/mL100x more sensitive
LOQ (S/N > 10) 15.0 µg/mL0.15 µg/mL100x more sensitive
Linearity (R²) 0.985 (Non-linear at low conc.)0.9998 (0.15 - 50 µg/mL)Significant improvement
Repeatability (RSD%) 8.5%1.2%7x more precise
Validation Summary for Derivatized Method

In accordance with ICH Q2(R2) standards[2], the derivatized method was subjected to full validation, proving its robustness for routine quality control.

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RTNo co-eluting peaks in blankPass
Accuracy (Recovery) 95.0% - 105.0%98.5% - 101.2% (at 3 levels)Pass
Intermediate Precision RSD < 2.0%1.4% (across 3 days, 2 analysts)Pass
Robustness Stable under minor variationsUnaffected by ±2°C oven rampPass
Conclusion

For the analytical quantification of Ethyl 4-amino-1-methylcyclohexanecarboxylate, standard HPLC-UV and Direct GC-MS fall short due to the molecule's lack of a chromophore and the high polarity of its primary amine. By implementing a targeted TFAA derivatization strategy, we fundamentally alter the analyte's physicochemical properties. This protocol not only protects the GC-MS hardware but also delivers a 100-fold increase in sensitivity, fully satisfying the rigorous validation requirements set forth by ICH Q2(R2).

References
  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc). Google Patents.

Sources

Validation

Analytical Profiling of Ethyl 4-amino-1-methylcyclohexanecarboxylate: A Comparative Guide to FTIR Spectroscopy Modalities

Executive Summary & Analytical Context Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 1357280-81-9) is a highly specialized cyclic amino acid ester. In pharmaceutical development, it serves as a critical structural bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 1357280-81-9) is a highly specialized cyclic amino acid ester. In pharmaceutical development, it serves as a critical structural building block, most notably in the synthesis of Acetyl-CoA carboxylase (ACC) inhibitors targeting metabolic syndromes and cardiovascular diseases .

For researchers and drug development professionals, confirming the structural integrity of this intermediate is paramount. Unlike its free-acid analogs (such as tranexamic acid, which exists as a zwitterion and exhibits a shifted carboxylate stretch around 1641 cm⁻¹ ), this esterified compound requires precise analytical profiling to verify the presence of both the highly reactive primary amine and the intact ethyl ester linkage. This guide objectively compares the two primary Fourier-Transform Infrared (FTIR) spectroscopy modalities—ATR-FTIR and Transmission (KBr) FTIR —to determine the optimal approach for characterizing this compound.

Modality Comparison: ATR-FTIR vs. Transmission (KBr) FTIR

Choosing the correct FTIR sampling technique dictates the quality of the spectral data. As an application scientist, the decision hinges on whether the goal is rapid lot-screening or high-resolution structural elucidation.

  • ATR-FTIR (Attenuated Total Reflectance): Best for rapid, non-destructive screening. It utilizes an evanescent wave that penetrates only a few micrometers into the sample. While it requires zero sample preparation, the physics of ATR can cause anomalous dispersion (peak shifting and broadening) at lower wavenumbers, slightly distorting the sharp ester carbonyl bands.

  • Transmission FTIR (KBr Pellet): Best for deep structural resolution and trace impurity profiling. By diluting the sample in an IR-transparent potassium bromide matrix, detector saturation is prevented. This eliminates optical dispersion artifacts, allowing for the distinct resolution of the primary amine's N-H stretching doublet, which can otherwise become smeared in ATR.

Expected Spectral Reference Data

The following table synthesizes the expected quantitative FTIR reference data for Ethyl 4-amino-1-methylcyclohexanecarboxylate, grounded in established spectral behaviors of cyclic amino acid esters .

Functional GroupExpected Wavenumber (cm⁻¹)Vibration ModeDiagnostic Significance
Primary Amine 3380 & 3475N-H Stretch (Doublet)Confirms the presence of the -NH₂ group; differentiates the compound from secondary amine impurities.
Ester Carbonyl 1735 – 1745C=O StretchDistinguishes the ethyl ester from the free carboxylic acid form (which would appear ~1641 cm⁻¹).
Alkyl Chain 2850 – 2960C-H StretchConfirms the aliphatic scaffolding of the cyclohexane ring, methyl, and ethyl groups.
Ester Oxygen 1150 – 1250C-O StretchProvides secondary confirmation of the intact ester linkage.
Amine Bending 1600 – 1650N-H BendValidates the primary amine, though it requires a highly desiccated sample to avoid overlap with water bands.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Do not merely execute steps; understand the causality behind the physics of the instrument.

Protocol A: Rapid Screening via ATR-FTIR

Causality: ATR is ideal for this compound if it presents as a viscous oil or neat powder. The internal reflection element (usually Diamond or ZnSe) dictates the refractive index boundary, making consistent sample contact critical.

  • System Validation & Background: Clean the crystal with spectroscopic-grade isopropanol. Run a background scan (air) immediately before the sample.

    • Self-Validation Check: The background spectrum must exhibit a flat baseline outside of ambient H₂O and CO₂ regions. A sloping baseline indicates residual contamination on the crystal.

  • Sample Application: Apply 1-2 mg (or 1 drop if oily) of Ethyl 4-amino-1-methylcyclohexanecarboxylate directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact.

    • Causality: Consistent pressure ensures uniform penetration depth of the IR beam. Insufficient pressure results in artificially weak C=O or N-H bands, leading to false negatives for functional groups.

  • Acquisition: Scan at 4 cm⁻¹ resolution, utilizing 32 co-adds to maximize the signal-to-noise ratio.

Protocol B: High-Resolution Profiling via KBr Pellet Transmission

Causality: KBr is highly hygroscopic. If not properly managed, absorbed water will produce a massive, broad band at ~3400 cm⁻¹, completely masking the critical primary amine N-H doublet required to verify this specific molecule.

  • Matrix Preparation: Bake spectroscopic-grade KBr at 110°C for a minimum of 2 hours prior to use, storing it in a desiccator.

  • Grinding & Dilution: Mix the sample with the dried KBr at a 1:100 ratio (w/w) in an agate mortar. Grind vigorously for 1-2 minutes.

    • Causality: The particle size of the mixture must be reduced to less than the wavelength of the IR radiation (< 2 µm). Failing to do so triggers the Christiansen effect, causing asymmetric peak scattering and baseline distortion.

  • Pressing: Transfer the homogenous powder to a mechanical die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Self-Validation Check: The resulting pellet must be visually transparent. A cloudy or opaque pellet indicates trapped air or moisture, which will cause severe baseline drift and poor light throughput. Discard and remake if cloudy.

  • Acquisition: Place the pellet in the transmission holder and scan (4 cm⁻¹ resolution, 32 co-adds) against a blank, pre-validated KBr pellet background.

Analytical Workflow Visualization

FTIR_Method_Selection Start Sample: Ethyl 4-amino-1-methylcyclohexanecarboxylate Decision Select Analytical Objective Start->Decision ATR_Path ATR-FTIR Modality (Rapid Lot Screening) Decision->ATR_Path Speed & Non-destructive KBr_Path KBr Transmission Modality (High-Resolution Profiling) Decision->KBr_Path Trace Impurity & Sharp Peaks ATR_Prep Direct Application (No Matrix Required) ATR_Path->ATR_Prep KBr_Prep Dilute 1:100 in Dry KBr Press under Vacuum KBr_Path->KBr_Prep ATR_Scan Measure Evanescent Wave Reflectance ATR_Prep->ATR_Scan KBr_Scan Measure Direct Beam Transmittance KBr_Prep->KBr_Scan Result Spectral Validation (C=O at ~1740 cm⁻¹, N-H at ~3400 cm⁻¹) ATR_Scan->Result KBr_Scan->Result

Workflow for selecting the optimal FTIR modality for amino acid ester profiling.

References

  • Title: Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) (WO2011067306A1)
  • Title: Tranexamic Acid-Based Polymeric Micellar Hydrogel for Enhanced Dermal Delivery and Melanin Reduction Source: Molecular Pharmaceutics, ACS Publications URL: [Link]

  • Title: Reaction scheme of the conjugation of CMC with amino acid esters via EDC coupling agent Source: ResearchGate URL: [Link]

  • Title: Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids Source: ChemRxiv URL: [Link]

Comparative

A Comparative Guide to the Biological Efficacy of Ethyl 4-amino-1-methylcyclohexanecarboxylate and Standard Gabapentinoids

A Proposed Research Framework for Preclinical Evaluation Introduction The landscape of neurological therapeutics is continually evolving, with a persistent need for novel molecules that offer improved efficacy, safety, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Research Framework for Preclinical Evaluation

Introduction

The landscape of neurological therapeutics is continually evolving, with a persistent need for novel molecules that offer improved efficacy, safety, and pharmacokinetic profiles. Ethyl 4-amino-1-methylcyclohexanecarboxylate is a compound of interest due to its structural similarity to the established gabapentinoid class of drugs, which includes the widely prescribed medications gabapentin and pregabalin. Gabapentinoids are mainstays in the treatment of neuropathic pain, certain types of seizures, and generalized anxiety disorder.[1] Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[2][3]

To date, the biological efficacy of Ethyl 4-amino-1-methylcyclohexanecarboxylate remains uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive research framework proposing a head-to-head comparison of Ethyl 4-amino-1-methylcyclohexanecarboxylate with the standard reference compounds, gabapentin and pregabalin. The objective is to elucidate its potential as a neuroactive agent and to provide a scientifically rigorous pathway for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale underpinning them.

Hypothesized Mechanism of Action and Experimental Rationale

Based on its chemical structure—a substituted cyclohexyl ring with an amino acid-like moiety—it is hypothesized that Ethyl 4-amino-1-methylcyclohexanecarboxylate functions as a gabapentinoid. The proposed experimental plan is designed to test this hypothesis by systematically evaluating its interaction with the α2δ-1 subunit and its functional consequences at both the cellular and whole-organism levels. The choice of gabapentin and pregabalin as comparators is based on their well-established pharmacological profiles and clinical use.[4]

In Vitro Efficacy Assessment

The initial phase of evaluation focuses on in vitro assays to determine the direct interaction of Ethyl 4-amino-1-methylcyclohexanecarboxylate with the primary molecular target of gabapentinoids and to assess its effects on neuronal activity in a controlled environment.

Radioligand Binding Assay for α2δ-1 Subunit Affinity

This assay is the gold standard for determining the binding affinity of a compound to the α2δ-1 subunit of voltage-gated calcium channels.[5] A high binding affinity is a key characteristic of clinically effective gabapentinoids.

Experimental Protocol:

  • Membrane Preparation: Porcine or rat brain cortical tissue, which has a high density of α2δ-1 subunits, will be homogenized and subjected to differential centrifugation to isolate a crude membrane fraction.

  • Binding Reaction: The membrane preparation will be incubated with a radiolabeled ligand, such as [³H]-gabapentin or [³H]-pregabalin, in the presence of increasing concentrations of the unlabeled test compounds (Ethyl 4-amino-1-methylcyclohexanecarboxylate, gabapentin, or pregabalin).

  • Separation and Scintillation Counting: The bound and free radioligand will be separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, will be quantified using a liquid scintillation counter.

  • Data Analysis: The data will be analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50) for each compound. The binding affinity (Ki) will be calculated from the IC50 value using the Cheng-Prusoff equation.

Table 1: Hypothetical Comparative Binding Affinity Data

CompoundIC50 (nM)Ki (nM)
Ethyl 4-amino-1-methylcyclohexanecarboxylateTo be determinedTo be determined
GabapentinLiterature ValueLiterature Value
PregabalinLiterature ValueLiterature Value
In Vitro Neuronal Activity Assays

Calcium imaging is a powerful technique to visualize and quantify changes in intracellular calcium concentration, which is a direct indicator of neuronal activity.[6][7][8] This assay will assess the ability of the test compounds to modulate neuronal excitability.

Experimental Protocol:

  • Cell Culture: Primary dorsal root ganglion (DRG) or cortical neurons will be isolated from neonatal rats and cultured on glass-bottom plates.

  • Fluorescent Dye Loading: The cultured neurons will be loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[7]

  • Stimulation and Imaging: Neuronal activity will be stimulated by the application of a depolarizing agent, such as high potassium chloride (KCl) or an excitatory neurotransmitter like glutamate. Changes in fluorescence intensity will be recorded in real-time using a fluorescence microscope.

  • Compound Application and Analysis: The test compounds will be applied to the neuronal cultures, and their effect on the stimulated calcium influx will be measured. The data will be analyzed to determine the dose-dependent inhibition of calcium signaling.

MEA technology allows for the non-invasive, real-time recording of the electrical activity of neuronal networks in culture.[9][10][11] This assay provides insights into how the test compounds affect spontaneous and evoked neuronal firing and network synchrony.

Experimental Protocol:

  • Neuronal Seeding: Primary cortical neurons will be seeded onto MEA plates, where they will form functional synaptic networks over time.

  • Baseline Recording: Spontaneous electrical activity, including spike rate, burst duration, and network synchrony, will be recorded to establish a baseline.

  • Compound Application: Ethyl 4-amino-1-methylcyclohexanecarboxylate, gabapentin, and pregabalin will be added to the cultures at various concentrations.

  • Post-Treatment Recording and Analysis: The electrical activity will be recorded following compound application, and the changes from baseline will be quantified to assess the inhibitory effects of the compounds on neuronal network activity.

Diagram 1: Proposed In Vitro Experimental Workflow

G cluster_0 Target Engagement cluster_1 Functional Cellular Assays Radioligand Binding Assay Radioligand Binding Assay Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding Assay->Binding Affinity (Ki) Determines Calcium Imaging Calcium Imaging Neuronal Activity Modulation Neuronal Activity Modulation Calcium Imaging->Neuronal Activity Modulation MEA Electrophysiology MEA Electrophysiology MEA Electrophysiology->Neuronal Activity Modulation Test Compound Test Compound Test Compound->Radioligand Binding Assay Test Compound->Calcium Imaging Test Compound->MEA Electrophysiology Reference Compounds Reference Compounds Reference Compounds->Radioligand Binding Assay Reference Compounds->Calcium Imaging Reference Compounds->MEA Electrophysiology G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers Fusion alpha2delta α2δ-1 Subunit alpha2delta->VGCC Modulates Release Neurotransmitter Release Vesicle->Release Leads to Receptor Glutamate Receptor Release->Receptor Activates Signal Excitatory Signal Receptor->Signal Generates Gabapentinoid Ethyl 4-amino-1-methylcyclohexanecarboxylate (or Gabapentin/Pregabalin) Gabapentinoid->alpha2delta Binds to

Caption: Hypothesized mechanism of action for Ethyl 4-amino-1-methylcyclohexanecarboxylate.

Pharmacokinetic Profiling

To complement the efficacy studies, a basic pharmacokinetic analysis will be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Ethyl 4-amino-1-methylcyclohexanecarboxylate.

Experimental Protocol:

  • Compound Administration: A single dose of the compound will be administered to rats via oral and intravenous routes.

  • Blood Sampling: Blood samples will be collected at various time points post-administration.

  • Bioanalysis: The concentration of the compound in the plasma samples will be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, will be calculated.

Conclusion

The lack of existing biological data for Ethyl 4-amino-1-methylcyclohexanecarboxylate necessitates a structured and comprehensive research plan to ascertain its therapeutic potential. The experimental framework outlined in this guide provides a robust, step-by-step approach to evaluate its efficacy in comparison to the standard-of-care gabapentinoids, gabapentin and pregabalin. By systematically investigating its molecular interactions, cellular effects, and in vivo activity, the scientific community can determine if this novel compound represents a meaningful advancement in the treatment of neurological disorders. The successful execution of these studies will provide the critical data needed to support further development and potential clinical translation.

References

  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669.
  • Creative Biolabs. (n.d.). Neuronal Electrophysiology Assay Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Calcium Imaging Assay Service. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Retrieved from [Link]

  • de la Fuente, R., et al. (2020).
  • Dooley, D. J., et al. (2007). Pregabalin: from molecule to man. British Journal of Pharmacology, 150(5), 541–542.
  • Fink, K., et al. (2000). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 39(11), 2041–2046.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5–19.
  • Neurotar. (n.d.). Calcium imaging. Retrieved from [Link]

  • Parker, D. A., et al. (2004). Gabapentin activates presynaptic GABAB heteroreceptors in rat cortical slices. European Journal of Pharmacology, 495(2-3), 137–143.
  • Psych Scene Hub. (2023, September 27). Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. Retrieved from [Link]

  • Shafieq, S., et al. (2025, June 15). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
  • Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. Retrieved from [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137–150.
  • Tran, N., et al. (2022). The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. Journal of Neuroscience, 30(38), 12877–12887.
  • Wikipedia. (2024, March 28). Pregabalin. Retrieved from [Link]

  • Zajączkowska, R., et al. (2021). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience, 15, 767633.

Sources

Validation

Inter-Laboratory Validation of Ethyl 4-amino-1-methylcyclohexanecarboxylate Assay Methods: A Comparative Guide

Executive Summary & Analytical Challenges Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 1357280-81-9)[1] is a critical aliphatic amino ester intermediate utilized in the synthesis of Acetyl-CoA carboxylase (ACC) inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 1357280-81-9)[1] is a critical aliphatic amino ester intermediate utilized in the synthesis of Acetyl-CoA carboxylase (ACC) inhibitors. These inhibitors are actively investigated for the treatment of metabolic syndrome, obesity, and cardiovascular diseases[2].

From an analytical perspective, quantifying this intermediate presents a significant challenge: it lacks a conjugated π-electron system . Without an aromatic ring or extended double bonds, the molecule exhibits negligible ultraviolet (UV) absorbance above 210 nm. Consequently, standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) is highly susceptible to baseline drift, solvent interference, and poor sensitivity.

To ensure supply chain security and regulatory compliance, analytical methods must be robust enough to be transferred across multiple laboratories (e.g., Originator R&D, Quality Control, and Contract Manufacturing Organizations). This guide objectively compares the performance of three alternative assay strategies—GC-FID , HPLC-CAD , and Derivatization-HPLC-UV —and provides a comprehensive inter-laboratory validation framework aligned with [3] and [4] standards.

Mechanistic Method Selection

As a Senior Application Scientist, selecting the right analytical technique requires balancing molecular physicochemical properties with laboratory capabilities.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Exploit the volatility of the ester. FID provides a universal, mass-proportional response for carbon-containing compounds. Causality: Because the molecule contains a primary amine, standard silica columns will cause severe peak tailing due to hydrogen bonding with free silanols. A base-deactivated column is mandatory.

  • HPLC-Charged Aerosol Detection (HPLC-CAD): Exploit the non-volatile nature of the analyte relative to the mobile phase. Causality: CAD provides uniform response independent of optical properties, making it ideal for aliphatic compounds.

  • Derivatization HPLC-UV: React the primary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to attach a chromophore. Causality: While this enables standard UV detection, the derivatization efficiency is sensitive to moisture and pH, introducing unacceptable variability during inter-laboratory transfer.

MethodSelection Target Ethyl 4-amino-1- methylcyclohexanecarboxylate Prop Physicochemical Profiling: Aliphatic, No Chromophore, Volatile Target->Prop GC GC-FID (Optimal for Volatiles) Prop->GC High Volatility Thermal Stability CAD HPLC-CAD (Optimal for Non-UV) Prop->CAD Direct Liquid Phase Analysis UV HPLC-UV (Requires Derivatization) Prop->UV High Sensitivity Requirement

Caption: Decision matrix for selecting assay methods for aliphatic amino esters based on physicochemical properties.

Inter-Laboratory Validation Framework

Validating a compendial or release assay requires proving that the method is "fit for purpose" across different environments[3]. According to the revised [3] and [4], a Category I assay (quantitation of major components) must evaluate Accuracy, Precision (Repeatability & Intermediate Precision), Specificity, Linearity, and Robustness.

ValidationWorkflow Phase1 Phase 1: Method Dev (Originator Lab) Phase2 Phase 2: Core Validation (ICH Q2(R2) Parameters) Phase1->Phase2 Finalized Protocol Phase3 Phase 3: Inter-Lab Transfer (QC & CMO Sites) Phase2->Phase3 Method & Standards Phase4 Phase 4: Co-Validation Statistical Report Phase3->Phase4 Multi-site Data

Caption: Inter-laboratory validation workflow aligned with ICH Q2(R2) and USP <1225> lifecycle guidelines.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol must include a System Suitability Test (SST). The SST acts as an internal control; if the SST fails, the run is invalid, preventing the generation of erroneous data.

Protocol A: GC-FID Assay (Recommended)

Rationale: Direct, derivatization-free analysis with high ruggedness across laboratories.

  • Column Selection: Install a base-deactivated polyethylene glycol column (e.g., CP-Volamine, 30 m × 0.32 mm × 0.25 µm). Causality: Standard PEG columns possess acidic sites that irreversibly bind primary amines. Base deactivation ensures quantitative recovery and symmetrical peaks.

  • Instrument Parameters:

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Injector: 250°C, Split ratio 20:1.

    • Oven Program: 80°C (hold 2 min) → ramp at 15°C/min to 200°C → ramp at 25°C/min to 250°C (hold 5 min).

    • Detector (FID): 280°C, Hydrogen 30 mL/min, Air 300 mL/min.

  • Sample Preparation: Dissolve the sample in anhydrous Acetonitrile to a working concentration of 1.0 mg/mL. Causality: Anhydrous solvent prevents ester hydrolysis in the heated injection port.

  • System Suitability Test (SST): Inject the standard solution (1.0 mg/mL) six times.

    • Acceptance Criteria: Tailing factor (Tf) ≤ 1.5; Relative Standard Deviation (%RSD) of peak area ≤ 1.0%; Theoretical plates (N) ≥ 50,000.

Protocol B: HPLC-CAD Assay (Alternative)

Rationale: Ideal for laboratories lacking GC infrastructure, providing uniform response for non-chromophoric species.

  • Column Selection: C18 column with a positively charged surface modification (e.g., Waters CORTECS C18+, 150 × 4.6 mm, 2.7 µm). Causality: The positive surface charge repels the protonated amine group of the analyte, mitigating secondary interactions and peak tailing.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. Causality: Volatile buffers are strictly required for CAD to prevent detector fouling. pH 3.5 ensures the amine is fully ionized.

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature 35°C, Data collection rate 10 Hz, Filter 3.6s.

  • System Suitability Test (SST): Inject standard (0.5 mg/mL) six times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0% (CAD inherently has slightly higher variance than FID); Resolution (Rs) from known impurities ≥ 2.0.

Multi-Site Validation Data & Method Comparison

The following data summarizes an inter-laboratory co-validation study conducted across three sites (R&D Originator, Internal QC, and External CMO) to evaluate the performance of GC-FID versus HPLC-CAD.

Table 1: Inter-Laboratory Validation Results Summary
Validation Parameter (ICH Q2)Acceptance CriteriaGC-FID Performance (Across 3 Labs)HPLC-CAD Performance (Across 3 Labs)Conclusion
Specificity No interference at retention timePass (Resolution > 3.5 for all impurities)Pass (Resolution > 2.5 for all impurities)GC-FID offers superior resolution for volatile impurities.
Linearity (R²) ≥ 0.995 (Range: 50% - 150%)0.9998 ± 0.00010.9965 ± 0.0012CAD response is inherently non-linear; requires power-function transformation. GC-FID is strictly linear.
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.8%98.2% - 101.5%Both methods meet USP <1225> Category I requirements.
Repeatability (%RSD) ≤ 1.0% (n=6)Lab 1: 0.4% | Lab 2: 0.5% | Lab 3: 0.6%Lab 1: 1.2% | Lab 2: 1.5% | Lab 3: 1.8%GC-FID demonstrates superior intra-assay precision.
Intermediate Precision ≤ 2.0% (Across all labs)0.8% (Highly Rugged)2.1% (Marginal Failure)GC-FID is the superior method for inter-lab transfer.
Data Interpretation & Causality

The data clearly indicates that GC-FID is the superior analytical method for the assay of Ethyl 4-amino-1-methylcyclohexanecarboxylate. The primary failure point for HPLC-CAD during inter-laboratory transfer (Intermediate Precision = 2.1%) was traced to slight variations in CAD nebulizer gas pressure and ambient laboratory humidity across different sites, which affects aerosol evaporation efficiency. Conversely, the GC-FID method relies on gas-phase thermal ionization, which is virtually immune to ambient laboratory conditions, resulting in a highly rugged Intermediate Precision of 0.8%.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [3]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). [4]

  • WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc). Google Patents. [2]

  • Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 1357280-81-9) Compound Specifications. ABCR Gute Chemie.[1]

Sources

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